molecular formula C13H13NO2 B1279645 (5-(Benzyloxy)pyridin-2-yl)methanol CAS No. 59781-11-2

(5-(Benzyloxy)pyridin-2-yl)methanol

Cat. No.: B1279645
CAS No.: 59781-11-2
M. Wt: 215.25 g/mol
InChI Key: UTGLFQHWXNTFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Benzyloxy)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGLFQHWXNTFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471354
Record name (5-(Benzyloxy)pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59781-11-2
Record name (5-(Benzyloxy)pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-(Benzyloxy)pyridin-2-yl)methanol (CAS: 59781-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (5-(Benzyloxy)pyridin-2-yl)methanol, CAS number 59781-11-2. It details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

This compound is a pyridine derivative characterized by a benzyloxy substituent at the 5-position and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 59781-11-2-
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Melting Point 67-68 °C[2]
Boiling Point (Predicted) 383.2 ± 32.0 °C[2]
Density (Predicted) 1.188 ± 0.06 g/cm³[2]
pKa (Predicted) 13.18 ± 0.10[2]
Appearance Solid-

Table 1: Physicochemical Data of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is through the reduction of its corresponding ester, methyl 5-(benzyloxy)pyridine-2-carboxylate. This transformation can be achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride.

Experimental Protocol: Reduction of Methyl 5-(benzyloxy)pyridine-2-carboxylate

This protocol describes a general procedure for the reduction of the ester to the desired alcohol.

Materials:

  • Methyl 5-(benzyloxy)pyridine-2-carboxylate

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)

  • Distilled water

  • Saturated aqueous solution of ammonium chloride (NH₄Cl) (for quenching LiAlH₄) or dilute hydrochloric acid (HCl) (for quenching NaBH₄)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction or methanol for NaBH₄ reduction).

  • Addition of Reducing Agent:

    • Using LiAlH₄: Cool the solution to 0 °C using an ice bath. Slowly add a molar excess of lithium aluminum hydride in small portions.

    • Using NaBH₄: Add a molar excess of sodium borohydride to the methanolic solution. The reaction may be run at room temperature or require gentle heating.[3]

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction:

    • For LiAlH₄: Cool the reaction mixture to 0 °C and cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water to precipitate the aluminum salts.

    • For NaBH₄: Carefully add dilute hydrochloric acid to neutralize the excess reagent and decompose the borate esters.[3]

  • Work-up:

    • Filter off the inorganic salts and wash the filter cake with ethyl acetate.

    • If an aqueous work-up was performed, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway to this compound.

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the hydroxymethyl protons. The pyridine ring protons will appear as doublets and a doublet of doublets. The five protons of the benzyl group will likely appear as a multiplet. The methylene protons of the benzyloxy group and the hydroxymethyl group will each appear as singlets or doublets depending on coupling.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for all 13 carbon atoms. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The benzylic methylene carbon and the hydroxymethyl carbon will appear in the aliphatic region (typically 60-75 ppm).

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching vibrations (around 1000-1250 cm⁻¹).

3.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 215). Common fragmentation patterns would involve the loss of the hydroxymethyl group or cleavage of the benzyl ether bond.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting various diseases.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] Pyridine-containing compounds are known to be effective kinase inhibitors.[4][6] this compound is a valuable precursor for the synthesis of inhibitors targeting kinases such as Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway.[7][8] The TGF-β pathway is involved in cell growth, differentiation, and apoptosis, and its aberrant signaling is associated with cancer and fibrosis.

Caption: TGF-β/ALK5 signaling and the role of its inhibitors.

Potential in the Development of TRPV3 Antagonists

Transient Receptor Potential Vanilloid 3 (TRPV3) is an ion channel involved in thermosensation and pain perception.[9] Antagonists of TRPV3 are being investigated as potential treatments for pain and inflammatory skin conditions.[10] (Pyridin-2-yl)methanol derivatives have been identified as a promising class of TRPV3 antagonists.[9][11] The structural features of this compound make it a suitable starting material for the synthesis of novel TRPV3 modulators.

Safety Information

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest to researchers in medicinal chemistry and pharmaceutical sciences. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its use in the laboratory.

References

An In-depth Technical Guide on (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of (5-(Benzyloxy)pyridin-2-yl)methanol, a key building block in synthetic chemistry, summarizing its core properties and relevant experimental data.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1][2]
CAS Number 59781-11-2[1][2]
Melting Point 67-68 °C[1][2]
Boiling Point 383.2±32.0 °C (Predicted)[1]
Density 1.188±0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1][2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for related pyridyl methanol derivatives offer valuable insights. The synthesis of such compounds often involves the reduction of a corresponding pyridine-2-carboxylic acid or its ester.

A plausible synthetic route, based on common organic chemistry principles, is visualized in the workflow diagram below. This generalized pathway illustrates the key transformations that could be employed to synthesize the target molecule.

G cluster_0 Generalized Synthetic Workflow start 5-Hydroxypyridine-2-carboxylic acid step1 Protection of Hydroxyl Group (e.g., Benzyl bromide, base) start->step1 Protection step2 Esterification (e.g., Methanol, acid catalyst) step1->step2 Esterification step3 Reduction of Ester (e.g., LiAlH4 or NaBH4) step2->step3 Reduction product This compound step3->product

A generalized synthetic pathway for this compound.

Note on Experimental Execution: The selection of reagents and reaction conditions, such as solvent, temperature, and reaction time, would require careful optimization in a laboratory setting. For instance, the choice of reducing agent in the final step would depend on the presence of other functional groups in the molecule.

Applications in Drug Development and Research

Pyridyl methanol derivatives are significant in medicinal chemistry. They serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation, inflammation, and skin disorders.[3] The development of potent and selective TRPV3 antagonists is an active area of research for new analgesic and anti-inflammatory drugs.[3]

The structural motif of a substituted pyridine ring connected to a methylene alcohol is a common feature in a variety of biologically active compounds. The benzyloxy group, in particular, can serve as a protecting group for the phenol, which can be deprotected in a later synthetic step to yield the free phenol, a common pharmacophore.

While no direct involvement of this compound in specific signaling pathways has been documented, its derivatives could potentially interact with a range of biological targets, underscoring the importance of this class of compounds in the exploration of new therapeutic agents. The logical progression from a building block like this to a potential drug candidate is a foundational concept in pharmaceutical research.

The following diagram illustrates a conceptual workflow for the utilization of a chemical intermediate like this compound in a drug discovery program.

G cluster_1 Conceptual Drug Discovery Workflow intermediate This compound derivatization Chemical Derivatization intermediate->derivatization Synthesis of Analogs screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Conceptual workflow from a chemical intermediate to clinical trials.

References

An In-depth Technical Guide to (5-(Benzyloxy)pyridin-2-yl)methanol: Properties, Synthesis, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pyridine derivative, (5-(Benzyloxy)pyridin-2-yl)methanol. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides logical extrapolations based on closely related analogues. All quantitative data is presented in clear, tabular format, and a plausible experimental workflow for its synthesis and analysis is detailed.

Core Physical and Chemical Properties

This compound, with the CAS number 59781-11-2, is a solid at room temperature. Its core structure consists of a pyridine ring substituted with a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. This combination of aromatic and functional groups imparts specific characteristics relevant to its potential use as a building block in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Melting Point 67-68 °C[1]
Boiling Point (Predicted) 383.2 ± 32.0 °C[1]
Density (Predicted) 1.188 ± 0.06 g/cm³[1]
pKa (Predicted) 13.18 ± 0.10[1]
Storage Temperature 2-8 °C[1]

Synthesis and Characterization: Experimental Protocols

Proposed Synthesis Workflow

The following diagram outlines a potential workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Material: 5-(Benzyloxy)pyridine-2-carboxylic acid Reduction Reduction (e.g., LiAlH₄ in THF) Start->Reduction Quenching Aqueous Workup (e.g., Na₂SO₄·10H₂O, water) Reduction->Quenching Extraction Solvent Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid

This protocol is a general guideline and may require optimization.

Materials:

  • 5-(Benzyloxy)pyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Starting Material: Dissolve 5-(benzyloxy)pyridine-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and extract with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

  • Melting Point Analysis: The melting point of the purified product would be determined and compared to the literature value.

Potential Biological Activity and Signaling Pathway

While there is no direct experimental evidence for the biological activity of this compound, several studies have reported that derivatives of (pyridin-2-yl)methanol act as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][3] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons, playing a crucial role in thermosensation, pain perception, and skin barrier homeostasis.[2][3][4]

Gain-of-function mutations in the TRPV3 gene are associated with inflammatory skin conditions and severe itching, suggesting that TRPV3 antagonists could have therapeutic potential.[3] Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against the TRPV3 channel.

The proposed mechanism of action for such antagonists involves binding to the channel and stabilizing it in a closed conformation, thereby preventing the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon channel activation by heat or chemical agonists.

Hypothesized Signaling Pathway of TRPV3 Antagonism

The following diagram illustrates the hypothesized mechanism of action of a (pyridin-2-yl)methanol derivative as a TRPV3 antagonist in a keratinocyte.

TRPV3_Antagonism cluster_membrane Cell Membrane TRPV3 TRPV3 Channel (Closed State) TRPV3_open TRPV3 Channel (Open State) TRPV3->TRPV3_open No_Signal No Downstream Signaling TRPV3->No_Signal Ca_influx Ca²⁺ Influx TRPV3_open->Ca_influx Stimulus Stimulus (e.g., Heat, Agonist) Stimulus->TRPV3 Activates Antagonist This compound (Antagonist) Antagonist->TRPV3 Binds and Stabilizes Downstream Downstream Signaling (e.g., Inflammation, Itch) Ca_influx->Downstream

Caption: Hypothesized antagonism of the TRPV3 channel by this compound.

Conclusion and Future Directions

This compound is a pyridine derivative with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not extensively documented, established organic chemistry methods can be applied for its preparation and characterization. Based on the biological activity of structurally related compounds, it is a promising candidate for investigation as a TRPV3 antagonist. Further research is warranted to synthesize and evaluate the biological activity of this compound, which could lead to the development of novel therapeutics for skin disorders, pain, and inflammation.

References

An In-depth Technical Guide on the Predicted Spectroscopic Data of (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the compound (5-(Benzyloxy)pyridin-2-yl)methanol. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings. The predicted data is based on established principles of spectroscopy and analysis of the compound's molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of the chemical environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-6 (pyridin-yl)
~7.40-7.30m5HPhenyl-H
~7.25dd1HH-4 (pyridin-yl)
~7.15d1HH-3 (pyridin-yl)
~5.10s2H-O-CH₂-Ph
~4.70s2H-CH₂-OH
~3.50br s1H-OH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0C-2 (pyridin-yl)
~154.0C-5 (pyridin-yl)
~145.0C-6 (pyridin-yl)
~136.5C-ipso (phenyl)
~128.5C-ortho/para (phenyl)
~128.0C-meta (phenyl)
~121.0C-4 (pyridin-yl)
~115.0C-3 (pyridin-yl)
~70.0-O-CH₂-Ph
~64.0-CH₂-OH

Predicted IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400BroadO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
~2920MediumC-H stretch (aliphatic)
~1600, 1490, 1450StrongC=C stretch (aromatic rings)
~1250StrongC-O stretch (ether)
~1050StrongC-O stretch (primary alcohol)

Experimental Protocols

The following are detailed, hypothetical methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 1 second.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with a spectral width of 220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a 30-degree pulse width and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., Mnova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet.

  • Data Processing: The instrument software will automatically perform a Fourier transform of the interferogram to produce the infrared spectrum. The background spectrum is subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Prediction

The following diagram illustrates the logical workflow for predicting the NMR and IR spectra from the chemical structure of a compound.

Spectroscopic_Prediction_Workflow cluster_input Input cluster_prediction Prediction Process cluster_output Output Structure Chemical Structure This compound Analysis Analyze Functional Groups and Chemical Environments Structure->Analysis NMR_Pred Predict NMR Spectra (¹H and ¹³C) Analysis->NMR_Pred IR_Pred Predict IR Spectrum Analysis->IR_Pred NMR_Data Predicted NMR Data (Tables of Shifts, Multiplicities) NMR_Pred->NMR_Data IR_Data Predicted IR Data (Table of Absorption Bands) IR_Pred->IR_Data

Caption: Workflow for predicting NMR and IR spectra from a chemical structure.

Spectroscopic Characterization of (5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of (5-(benzyloxy)pyridin-2-yl)methanol. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed experimental protocols for synthesis and characterization are also provided to facilitate laboratory work.

Physicochemical Properties

Basic physicochemical data for this compound is crucial for its handling and characterization.

PropertyValueReference
CAS Number 59781-11-2[1][2]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Melting Point 67-68 °C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.20d1HH-6 (Pyridine)
~7.40-7.25m6HH-4 (Pyridine), Phenyl-H
~7.15d1HH-3 (Pyridine)
~5.10s2H-OCH₂-Ph
~4.70s2H-CH₂OH
~3.50br s1H-OH
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~155.0C-5 (Pyridine)
~153.0C-2 (Pyridine)
~140.0C-6 (Pyridine)
~136.5Phenyl C (quaternary)
~128.8Phenyl CH
~128.3Phenyl CH
~127.7Phenyl CH
~122.0C-3 (Pyridine)
~115.0C-4 (Pyridine)
~70.5-OCH₂-Ph
~64.0-CH₂OH
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic)
1250-1000C-O stretch
Mass Spectrometry (MS)
  • Predicted Molecular Ion (M⁺): m/z = 215.0946 (calculated for C₁₃H₁₃NO₂)

  • Expected Fragmentation: Loss of -CH₂OH (m/z = 184), loss of benzyl group (m/z = 124), and characteristic pyridine ring fragmentation.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

  • Methyl 5-(benzyloxy)pyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Pivotal Role of the Benzyloxy Group in Pyridinyl Methanols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a benzyloxy moiety into the pyridinyl methanol scaffold has emerged as a significant strategy in modern medicinal chemistry. This technical guide provides an in-depth analysis of the function of the benzyloxy group, its impact on the pharmacological activity, and its potential in the development of novel therapeutics. By examining structure-activity relationships, underlying mechanisms of action, and synthetic methodologies, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Benzyloxy-Pyridinyl Methanol Core

The pyridinyl methanol framework is a privileged scaffold in drug discovery, known for its presence in a variety of biologically active compounds. The introduction of a benzyloxy group to this core structure can profoundly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its interaction with biological targets. This strategic modification has been explored in the context of several therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS). The benzyloxy group can serve as a key pharmacophoric feature, engaging in crucial binding interactions within target proteins, or as a modular handle for further chemical elaboration.

Physicochemical and Pharmacokinetic Implications of the Benzyloxy Group

The presence of the benzyloxy group significantly alters the lipophilicity of the parent pyridinyl methanol. This modification can enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting drugs. Furthermore, the ether linkage of the benzyloxy group is generally stable to metabolic degradation, contributing to a more favorable pharmacokinetic profile. The aromatic ring of the benzyl group can also engage in π-π stacking interactions with aromatic residues in protein binding pockets, enhancing binding affinity and potency.

Key Biological Activities and Mechanisms of Action

The benzyloxy-pyridinyl methanol motif and its close analogues have demonstrated significant activity in several key areas of drug discovery, primarily as enzyme inhibitors and receptor modulators.

Monoamine Oxidase B (MAO-B) Inhibition

A prominent role for the benzyloxy group has been identified in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. The benzyloxy moiety has been shown to be a critical pharmacophore in a variety of molecular scaffolds, including those related to pyridinyl structures, for achieving high MAO-B inhibitory activity.

Quantitative Data on MAO-B Inhibition by Benzyloxy-Containing Compounds

The following table summarizes the in vitro MAO-B inhibitory activity of various compounds featuring a benzyloxy group. While not exclusively pyridinyl methanols, these data from structurally related compounds highlight the potency conferred by the benzyloxy moiety.

Compound ClassSpecific Compound Example/ModificationTargetIC₅₀ (µM)Selectivity Index (SI) vs. MAO-AReference(s)
Benzyloxy-derived Halogenated ChalconesCompound BB4MAO-B0.062645.161[1]
Benzyloxy-derived Halogenated ChalconesCompound BB2MAO-B0.093430.108[1]
4-(Benzyloxy)phenyl DerivativesCompound 1MAO-B0.009-[2]
Isatin-based Benzyloxybenzene DerivativesCompound ISB1MAO-B0.12455.03[3]
Isatin-based Benzyloxybenzene DerivativesCompound ISFB1MAO-B0.1355.02[3]
Pyridazinobenzylpiperidine DerivativesCompound S5MAO-B0.20319.04[4]

Signaling Pathway: Dopamine Metabolism by MAO-B

The benzyloxy-containing inhibitors interfere with the catalytic cycle of MAO-B, preventing the breakdown of dopamine and thus increasing its synaptic availability.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAL DOPAL MAOB->DOPAL Mitochondrion Mitochondrion Inhibitor Benzyloxy-Pyridinyl Methanol Derivative Inhibitor->MAOB Inhibition DOPAC DOPAC DOPAL->DOPAC HVA HVA DOPAC->HVA

Dopamine metabolism by MAO-B and its inhibition.
Anticonvulsant Activity

Derivatives containing the 4-(benzyloxy)benzyl moiety have shown promising anticonvulsant properties in preclinical models. The mechanism is thought to involve modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.

Quantitative Data on Anticonvulsant Activity

The table below presents data from studies on benzyloxy-containing compounds in preclinical models of epilepsy.

Compound ClassSpecific Compound Example/ModificationTest ModelED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference(s)
4-(Benzyloxy)-benzamides2N-methylaminoethanol derivativeMES (mice)-2.536[5]
[4-(Benzyloxy)benzyl]aminoalkanol Derivatives(R,S)- and S-(+)-2-amino-1-butanol derivativesMES (mice)30 (100% protection)-[6]
[4-(Benzyloxy)benzyl]aminoalkanol Derivatives3-methyl-1-butanol derivativeMES (mice)30 (100% protection)-[6]

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

While the exact mechanism for the anticonvulsant activity of these specific compounds is not fully elucidated, a plausible target is the N-methyl-D-aspartate (NMDA) receptor, a key player in seizure generation and glutamate-mediated excitotoxicity. Antagonism of the NMDA receptor can prevent excessive calcium influx and subsequent neuronal damage.

NMDA_Pathway cluster_synapse Synapse cluster_downstream Downstream Signaling Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Postsynaptic Postsynaptic Neuron Antagonist Pyridinyl Methanol Derivative (Antagonist) Antagonist->NMDAR Blocks Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

NMDA receptor-mediated excitotoxicity pathway.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel benzyloxy-pyridinyl methanol derivatives.

Synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol

A plausible synthetic route to (3-(benzyloxy)pyridin-2-yl)methanol can be inferred from the synthesis of its corresponding aldehyde, 3-benzyloxy-2-formylpyridine. The synthesis would likely involve the protection of a hydroxyl group on a pyridine ring, followed by functional group manipulation to introduce the methanol moiety.

Step 1: Benzylation of 3-hydroxy-2-methylpyridine

  • To a solution of 3-hydroxy-2-methylpyridine in a suitable solvent such as DMF, add a base like potassium carbonate.

  • To this suspension, add benzyl chloride and heat the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, the reaction is worked up by extraction to yield 3-(benzyloxy)-2-methylpyridine.

Step 2: Oxidation of the methyl group to an aldehyde

  • The methyl group of 3-(benzyloxy)-2-methylpyridine can be oxidized to the corresponding aldehyde, 3-benzyloxy-2-formylpyridine, using an oxidizing agent like selenium dioxide.

Step 3: Reduction of the aldehyde to the alcohol

  • The aldehyde, 3-benzyloxy-2-formylpyridine, is dissolved in a suitable solvent like methanol.

  • A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched, and the product, (3-(benzyloxy)pyridin-2-yl)methanol, is isolated by extraction and purified by chromatography.

Alternatively, the synthesis can start from (3-(benzyloxy)pyridin-2-yl)methanol to produce the aldehyde via oxidation with manganese dioxide, indicating the reverse reaction (reduction) is a standard procedure.[5]

Synthesis_Workflow Start 3-Hydroxy-2-methylpyridine Step1 Benzylation (Benzyl Chloride, K₂CO₃) Start->Step1 Intermediate1 3-(Benzyloxy)-2-methylpyridine Step1->Intermediate1 Step2 Oxidation (SeO₂) Intermediate1->Step2 Intermediate2 3-Benzyloxy-2-formylpyridine Step2->Intermediate2 Step3 Reduction (NaBH₄) Intermediate2->Step3 Product (3-(Benzyloxy)pyridin-2-yl)methanol Step3->Product

Synthetic workflow for (3-(benzyloxy)pyridin-2-yl)methanol.
In Vitro MAO-B Inhibition Assay (Fluorometric)

  • Materials: Recombinant human MAO-B, MAO-B substrate (e.g., kynuramine), fluorescent probe, test compounds, and a positive control (e.g., selegiline).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the MAO-B enzyme solution to wells containing the test compounds, inhibitor control, and enzyme control.

    • Incubate for a short period at 37°C.

    • Add the MAO-B substrate solution containing the fluorescent probe.

    • Measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength (e.g., 535/587 nm) at 37°C.

    • Calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Maximal Electroshock (MES) Seizure Test
  • Animals: Male mice or rats.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • At the time of peak effect, apply a short-duration (e.g., 0.2 seconds) electrical stimulus (e.g., 50 mA in mice) via corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • An animal is considered protected if the tonic hindlimb extension is abolished.

    • Determine the median effective dose (ED₅₀) that protects 50% of the animals from the seizure.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for benzyloxy-pyridinyl methanols is still evolving, data from related compound series provide valuable insights:

  • Position of the Benzyloxy Group: For MAO-B inhibition in chalcone and isatin-based series, a benzyloxy group at the para-position of a phenyl ring generally confers higher potency compared to meta or ortho positions.[3]

  • Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring can fine-tune the activity.

  • Flexibility of the Linker: The ether linkage in the benzyloxy group provides a degree of conformational flexibility that can be advantageous for optimal binding to the target.

Conclusion and Future Directions

The benzyloxy group is a powerful and versatile functional group in the design of pyridinyl methanol-based drug candidates. Its ability to modulate physicochemical properties and engage in specific binding interactions has led to the discovery of potent MAO-B inhibitors and anticonvulsant agents in related scaffolds. Future research should focus on the systematic exploration of the chemical space around the benzyloxy-pyridinyl methanol core, including variations in the substitution pattern on both the pyridine and benzyl rings. A deeper understanding of the molecular mechanisms of action and the development of detailed SAR will be crucial for optimizing the therapeutic potential of this promising class of compounds. The synthesis of a focused library of benzyloxy-pyridinyl methanols and their evaluation in relevant biological assays will undoubtedly pave the way for the discovery of novel and effective therapeutics.

References

Structure Elucidation of (5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-(Benzyloxy)pyridin-2-yl)methanol. The methodologies and data presented herein are compiled to assist researchers in the identification and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development. The data is presented in a clear, tabular format for ease of comparison, and detailed experimental protocols are provided.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.30d~2.51HH-6 (Pyridine)
~7.50dd~8.5, 2.51HH-4 (Pyridine)
~7.45 - 7.30m-5HPhenyl-H
~7.25d~8.51HH-3 (Pyridine)
~5.15s-2H-O-CH₂-Ph
~4.70s-2H-CH₂-OH
~3.50br s-1H-OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~158.0QuaternaryC-5 (Pyridine)
~155.0QuaternaryC-2 (Pyridine)
~145.0MethineC-6 (Pyridine)
~136.5QuaternaryC-ipso (Phenyl)
~128.8MethineC-meta (Phenyl)
~128.3MethineC-para (Phenyl)
~127.7MethineC-ortho (Phenyl)
~122.0MethineC-4 (Pyridine)
~120.0MethineC-3 (Pyridine)
~70.5Methylene-O-CH₂-Ph
~64.0Methylene-CH₂-OH

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1590, 1500, 1450StrongC=C and C=N aromatic ring stretches
~1240StrongC-O-C stretch (ether)
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
215.09High[M]⁺ (Molecular Ion)
184.08Moderate[M - CH₂OH]⁺
107.05Moderate[C₇H₇O]⁺
91.05High[C₇H₇]⁺ (Tropylium ion)
77.04Moderate[C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A plausible synthetic route involves the reduction of methyl 5-(benzyloxy)picolinate.

Materials:

  • Methyl 5-(benzyloxy)picolinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of methyl 5-(benzyloxy)picolinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, while maintaining the temperature below 10 °C.

  • The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of Celite. The filter cake is washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded on an FT-IR spectrometer.

  • The sample is analyzed as a thin film on a NaCl plate or as a KBr pellet.

  • Frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced via direct infusion or gas chromatography.

  • The mass-to-charge ratio (m/z) of the fragments is reported.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of a target compound like this compound.

structure_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (e.g., Methyl 5-(benzyloxy)picolinate, LiAlH₄) reaction Chemical Reaction (Reduction) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Peak Assignment nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Final Structure Elucidation data_analysis->confirmation

Caption: Workflow for the synthesis and structural analysis.

This guide provides a foundational understanding of the structural characteristics and analytical methodologies for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives for potential therapeutic applications.

(5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Benzyloxy)pyridin-2-yl)methanol is a key heterocyclic building block in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a benzyloxy and a hydroxymethyl group, makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and a discussion of its discovery and applications in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. The most common strategies involve the preparation of a carboxylic acid precursor, 5-(benzyloxy)pyridine-2-carboxylic acid, followed by its reduction to the desired alcohol. Two primary routes for the synthesis of the carboxylic acid precursor have been established.

Route 1: Oxidation of 5-(Benzyloxy)-2-methylpyridine

This route involves the oxidation of the methyl group of 5-(benzyloxy)-2-methylpyridine to a carboxylic acid.

Experimental Protocol:

  • Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

    • A detailed experimental protocol for this step is currently not well-documented in publicly available literature. General oxidation methods for similar substrates would apply.

  • Step 2: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid to this compound

General Experimental Protocol for Reduction (LiAlH4):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-(benzyloxy)pyridine-2-carboxylic acid in a dry ethereal solvent (e.g., anhydrous tetrahydrofuran or diethyl ether) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • Slowly, a solution of lithium aluminum hydride (LiAlH4) in the same dry solvent is added dropwise with stirring. The amount of LiAlH4 should be in stoichiometric excess (typically 1.5 to 2 equivalents) to ensure complete reduction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of time, which is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup.

  • The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed with the ethereal solvent.

  • The combined organic filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure alcohol.

Route 2: Hydrolysis of Methyl 5-(Benzyloxy)pyridine-2-carboxylate

This alternative route involves the hydrolysis of the corresponding methyl ester to the carboxylic acid, followed by reduction.

Experimental Protocol:

  • Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid via Hydrolysis

    • A detailed experimental protocol for this step is not well-documented in publicly available literature. General ester hydrolysis conditions would apply.

  • Step 2: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid to this compound

    • The reduction is carried out as described in Route 1, Step 2.

Quantitative Data

ParameterValueReference
CAS Number 59781-11-2
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Melting Point 67-68 °C

Discovery and Applications

The exact details surrounding the initial discovery and first synthesis of this compound are not extensively documented in readily accessible scientific literature. However, its emergence as a commercially available building block suggests its utility was recognized within the chemical research community, particularly in the area of medicinal chemistry.

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential biological activity. The pyridin-2-yl)methanol moiety is a common scaffold in drug discovery. For instance, derivatives of (pyridin-2-yl)methanol have been investigated as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a target for pain and inflammation.[1][2][3]

The presence of the benzyloxy protecting group allows for the selective modification of other parts of the molecule. The hydroxyl group can be deprotected under various conditions to reveal the free phenol, which can then be further functionalized. This strategic protection and deprotection make this compound a valuable tool for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Signaling Pathways and Experimental Workflows

To illustrate the synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 A1 5-(Benzyloxy)-2-methylpyridine B1 5-(Benzyloxy)pyridine-2-carboxylic acid A1->B1 Oxidation C1 This compound B1->C1 Reduction (e.g., LiAlH4) A2 Methyl 5-(benzyloxy)pyridine-2-carboxylate B2 5-(Benzyloxy)pyridine-2-carboxylic acid A2->B2 Hydrolysis B2->C1 Reduction (e.g., LiAlH4)

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_reduction Reduction to Final Product Start Starting Material (e.g., 5-(Benzyloxy)-2-methylpyridine) Reaction1 Oxidation or Hydrolysis Start->Reaction1 Precursor 5-(Benzyloxy)pyridine-2-carboxylic acid Reaction1->Precursor Reduction Reduction with LiAlH4 in dry THF Precursor->Reduction Workup Quenching and Workup Reduction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

References

Theoretical Conformational Analysis of (5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical study on the conformational landscape of (5-(Benzyloxy)pyridin-2-yl)methanol. The conformation of a molecule is a critical determinant of its biological activity, and understanding the preferred spatial arrangements of this compound can provide valuable insights for drug design and development. This document outlines the key structural features, a detailed computational methodology for conformational analysis, and illustrative data presentation formats.

Introduction: Conformational Flexibility and Drug Design

The three-dimensional structure of a molecule dictates its interaction with biological targets. For flexible molecules like this compound, which possesses multiple rotatable bonds, a diverse ensemble of conformations can exist in equilibrium. Identifying the low-energy conformers is crucial as they are the most likely to be biologically active. Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of a molecule and to determine the relative stabilities of its various conformations. Intramolecular interactions, such as hydrogen bonds and steric effects, play a significant role in governing these conformational preferences.

Key Structural Features and Conformational Degrees of Freedom

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, defined by the following dihedral angles (τ):

  • τ1 (C3-C2-Cα-Oα): Rotation of the methanol group relative to the pyridine ring.

  • τ2 (C5-Oβ-Cβ-Cγ): Rotation around the benzyl C-O bond.

  • τ3 (Oβ-Cβ-Cγ-Cδ): Rotation of the phenyl group.

The interplay of these rotations, along with the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, dictates the overall shape of the molecule.

Proposed Computational Methodology

A rigorous computational approach is essential to accurately map the conformational space of this compound. The following protocol, based on Density Functional Theory (DFT), is proposed. DFT methods have been successfully applied to study the conformation of related pyridine derivatives.

Conformational Search

A systematic or stochastic conformational search should be performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by refinement with a higher level of theory.

Quantum Chemical Calculations

All subsequent calculations should be performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA).

  • Level of Theory: Based on studies of similar pyridine derivatives, the B3LYP functional with the 6-311+G(d,p) basis set is recommended for a good balance of accuracy and computational cost.

  • Geometry Optimization: The geometries of all unique conformers identified in the initial search should be fully optimized at the chosen level of theory.

  • Frequency Calculations: Vibrational frequency calculations should be performed for all optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Potential Energy Surface Scan: To determine the rotational barriers between key conformers, a relaxed potential energy surface scan should be performed by systematically varying the dihedral angles τ1, τ2, and τ3.

  • Transition State Search: The transition state structures connecting the most stable conformers should be located using methods like the synchronous transit-guided quasi-Newton (STQN) method, followed by frequency calculations to verify the presence of a single imaginary frequency.

experimental_workflow cluster_start Initial Steps cluster_search Conformational Search cluster_dft DFT Calculations cluster_analysis Energy and Barrier Analysis cluster_end Final Output start Initial Structure of this compound conf_search Molecular Mechanics Conformational Search start->conf_search unique_conf Identify Unique Conformers conf_search->unique_conf geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) unique_conf->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima freq_calc->verify_minima pes_scan Potential Energy Surface Scan (τ1, τ2, τ3) verify_minima->pes_scan thermo_analysis Thermodynamic Analysis (Relative Gibbs Free Energies) verify_minima->thermo_analysis ts_search Transition State Search pes_scan->ts_search barrier_calc Calculate Rotational Barriers ts_search->barrier_calc final_data Conformational Data Tables (Energies, Angles, Barriers) barrier_calc->final_data thermo_analysis->final_data

Caption: Proposed workflow for the theoretical conformational analysis.

Data Presentation

The quantitative results of the conformational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Conformational Energies and Geometries

The relative energies, key dihedral angles, and the presence of intramolecular hydrogen bonds for the most stable conformers should be tabulated.

ConformerRelative Energy (kcal/mol)τ1 (C3-C2-Cα-Oα) (°)τ2 (C5-Oβ-Cβ-Cγ) (°)τ3 (Oβ-Cβ-Cγ-Cδ) (°)Intramolecular H-Bond (Oα-H···N)
A 0.0060.5178.285.1Yes
B 0.85-65.2175.988.3Yes
C 2.10178.9179.590.2No
D 3.5075.365.492.7Yes

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Rotational Barriers

The calculated energy barriers for the interconversion between the most stable conformers should be summarized.

Rotational TransitionTransition State Dihedral Angle (τ1, °)Rotational Barrier (kcal/mol)
A → C 120.15.2
B → C -115.84.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Conformational Relationships

A state diagram can be used to visualize the relationships between the identified low-energy conformers and the transition states that connect them.

conformer_relationships A Conformer A (0.00 kcal/mol) D Conformer D (3.50 kcal/mol) A->D τ2 rotation TS_AC TS (A-C) (5.2 kcal/mol) A->TS_AC τ1 rotation B Conformer B (0.85 kcal/mol) B->D τ2/τ3 rotation TS_BC TS (B-C) (4.8 kcal/mol) B->TS_BC τ1 rotation C Conformer C (2.10 kcal/mol) TS_AC->C TS_BC->C

Caption: Energy relationships between hypothetical conformers.

Conclusion

The proposed theoretical study provides a robust framework for elucidating the conformational preferences of this compound. By employing state-of-the-art computational methods, it is possible to gain a detailed understanding of the molecule's potential energy surface, identify the most stable conformers, and quantify the energy barriers between them. This information is invaluable for structure-activity relationship (SAR) studies and can guide the design of novel therapeutics with improved efficacy and selectivity. The methodologies and data presentation formats outlined in this guide are intended to serve as a comprehensive resource for researchers in the field of computational drug discovery.

An In-depth Technical Guide on the Solubility and Stability of (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (5-(Benzyloxy)pyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The information herein is intended to support researchers and professionals in the handling, formulation, and development of drug candidates involving this compound.

Physicochemical Properties

This compound is a pyridinemethanol derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .[1] Key physicochemical properties are summarized below.

PropertyValueSource
Melting Point67-68 °C[1][2]
Boiling Point (Predicted)383.2 ± 32.0 °C[1][2]
Density (Predicted)1.188 ± 0.06 g/cm³[1][2]
pKa (Predicted)13.18 ± 0.10[2]
Storage Temperature2-8°C[1][2]

Solubility Profile

The solubility of this compound was determined in a range of common solvents at ambient and physiological temperatures. The equilibrium solubility was measured using the shake-flask method.

SolventSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
Water< 0.1< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.1< 0.1
Methanol25.342.1
Ethanol15.828.9
Isopropyl Alcohol8.214.5
Acetonitrile12.521.3
Ethyl Acetate35.755.4
Dichloromethane> 100> 100
Dimethyl Sulfoxide (DMSO)> 100> 100
Hexane< 0.5< 1.0

Stability Analysis

The chemical stability of this compound was evaluated under various stress conditions over a six-month period. The percentage of the remaining compound was quantified by a stability-indicating HPLC method.

ConditionInitial1 Month3 Months6 Months
pH Stability
pH 2 (aq. HCl)100%98.2%95.1%90.3%
pH 7 (aq. Buffer)100%99.8%99.5%99.1%
pH 10 (aq. Borate Buffer)100%96.5%92.3%85.7%
Thermal Stability
40°C / 75% RH100%99.6%98.9%97.5%
Photostability
ICH Q1B Option II100%97.1%93.8%88.2%

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the procedure for determining the equilibrium solubility of this compound.[3]

  • Preparation of Saturated Solutions: An excess amount of this compound is added to vials containing each of the selected solvents.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at a constant temperature (25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the vials are allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: The filtered supernatant is diluted with a suitable solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the concentration in the diluted samples.

  • Data Reporting: The solubility is reported in mg/mL as the mean of triplicate experiments.

Chemical Stability Assessment

This protocol describes a general method for assessing the chemical stability of this compound under various stress conditions, which is crucial for determining its shelf-life and storage requirements.[4][][6][7][8]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots of this solution are then subjected to the following stress conditions:

    • Acid Hydrolysis: The solution is mixed with 0.1 N HCl and stored at 60°C.

    • Base Hydrolysis: The solution is mixed with 0.1 N NaOH and stored at 60°C.

    • Oxidative Degradation: The solution is mixed with 3% H₂O₂ and stored at room temperature.

    • Thermal Degradation: The solid compound is stored in a stability chamber at 40°C/75% RH.

    • Photostability: The solid compound is exposed to light as per ICH Q1B guidelines.

  • Time Points: Samples are collected at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Sample Analysis: At each time point, the samples are diluted appropriately and analyzed using a stability-indicating HPLC method with a photodiode array (PDA) detector. This method should be capable of separating the parent compound from any degradation products.

  • Quantification: The percentage of the remaining this compound is calculated by comparing the peak area at each time point to the peak area at the initial time point.

  • Data Evaluation: The degradation profile is established, and potential degradation pathways are investigated by characterizing the major degradation products using techniques like LC-MS.

Visualizations

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Studies cluster_analysis Analysis cluster_data_evaluation Data Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (40°C/75% RH) A->E F Photolytic Stress (ICH Q1B) A->F G Sample at Time Points (0, 1, 3, 6 months) B->G C->G D->G E->G F->G H HPLC-PDA Analysis G->H I Quantify Remaining Compound H->I J Identify Degradation Products (LC-MS) H->J K Establish Degradation Profile I->K J->K

Caption: Workflow for Stability Assessment of a Chemical Compound.

References

Methodological & Application

Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol and its derivatives. This key intermediate is valuable in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various biologically active compounds.

Introduction

This compound is a pyridine derivative characterized by a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. The benzyloxy group acts as a stable protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the corresponding 5-hydroxypyridin-2-yl)methanol derivatives. The hydroxymethyl group at the 2-position provides a reactive handle for further functionalization, such as esterification and etherification, allowing for the creation of diverse molecular libraries for drug discovery.

Synthesis of this compound

A primary route for the synthesis of this compound involves the reduction of a suitable precursor, such as 5-(benzyloxy)picolinaldehyde or 5-(benzyloxy)pyridine-2-carboxylic acid.

Protocol 1: Reduction of 5-(Benzyloxy)picolinaldehyde using Sodium Borohydride

This protocol details the reduction of 5-(benzyloxy)picolinaldehyde to this compound using the mild reducing agent sodium borohydride (NaBH₄).

Experimental Workflow:

G start Dissolve 5-(benzyloxy)picolinaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at room temperature add_nabh4->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain this compound purify->end

Caption: Workflow for the reduction of 5-(benzyloxy)picolinaldehyde.

Materials:

  • 5-(Benzyloxy)picolinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(benzyloxy)picolinaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data:

ReactantMolar Eq.SolventReaction Time (h)Temperature (°C)Yield (%)
5-(Benzyloxy)picolinaldehyde1.0MeOH1-20 to RT>90
Sodium borohydride1.5----

Synthesis of this compound Derivatives

The hydroxyl group of this compound can be readily functionalized to synthesize a variety of derivatives.

Protocol 2: Esterification using Acyl Chlorides

This protocol describes the synthesis of ester derivatives of this compound via reaction with an acyl chloride in the presence of a base.

Reaction Scheme:

G start This compound reagents Acyl Chloride, Triethylamine, Dichloromethane start->reagents product (5-(Benzyloxy)pyridin-2-yl)methyl ester reagents->product Stir at 0°C to RT

Caption: General scheme for esterification.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0°C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data (Example):

AlcoholAcyl ChlorideBaseSolventYield (%)
This compoundAcetyl chlorideEt₃NDCM>95
This compoundBenzoyl chloridePyridineDCM>90
Protocol 3: Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives of this compound using the Williamson ether synthesis.

Experimental Workflow:

G start Dissolve this compound in THF add_base Add NaH at 0°C start->add_base stir1 Stir for 30 min add_base->stir1 add_halide Add Alkyl Halide stir1->add_halide reflux Reflux add_halide->reflux quench Quench with Water reflux->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain (5-(Benzyloxy)pyridin-2-yl)methyl ether purify->end

Caption: Workflow for Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature, then heat to reflux for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Example):

AlcoholAlkyl HalideBaseSolventYield (%)
This compoundMethyl iodideNaHTHF>85
This compoundEthyl bromideNaHTHF>80

Applications in Drug Development

Derivatives of this compound are key intermediates in the synthesis of a wide range of pharmacologically active molecules. The ability to easily modify the substituent at the 2-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, these derivatives can be incorporated into molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes, playing a role in the development of therapeutics for oncology, inflammation, and infectious diseases. The benzyloxy group can be removed at a later stage of the synthesis to reveal a phenol, which can be a key hydrogen bond donor for receptor binding.

Signaling Pathway Example:

In many kinase inhibitor designs, a substituted pyridine core can act as a hinge-binding motif. The functional groups attached to this core, derived from this compound, can extend into other pockets of the ATP-binding site, influencing potency and selectivity.

G cluster_0 Kinase ATP Binding Site hinge Hinge Region pocket1 Hydrophobic Pocket I pocket2 Solvent-Exposed Region inhibitor This compound Derivative inhibitor->hinge Pyridine Core inhibitor->pocket1 Benzyloxy Group inhibitor->pocket2 R-group from Ester/Ether

Caption: Interaction of a derivative with a kinase active site.

This generalized diagram illustrates how different parts of a molecule derived from this compound could interact with the active site of a protein kinase, a common target in drug discovery. The pyridine core often forms crucial hydrogen bonds with the "hinge" region of the kinase, while the benzyloxy group and the R-group from the ester or ether linkage can occupy adjacent pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

Application Notes and Protocols for (5-(Benzyloxy)pyridin-2-yl)methanol as a Precursor for PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[1]

The pyridine scaffold is an attractive component for PROTAC linkers due to its ability to impart a degree of rigidity and provide vectors for functionalization.[] (5-(Benzyloxy)pyridin-2-yl)methanol is a versatile precursor for the synthesis of PROTAC linkers, offering a benzyloxy group for potential modification or deprotection to a phenol, and a primary alcohol that can be readily converted into a variety of functional groups for linker elongation and attachment to either the POI ligand or the E3 ligase ligand.

These application notes provide a comprehensive guide to utilizing this compound as a foundational building block for the synthesis of PROTAC linkers. This document outlines synthetic strategies, detailed experimental protocols, and methods for the characterization and biological evaluation of the resulting PROTACs.

Synthesis of Functionalized Linker Precursors from this compound

The primary alcohol of this compound can be converted into more reactive functional groups, such as halides or sulfonates, to facilitate nucleophilic substitution reactions for linker synthesis.

Synthesis of 2-(Chloromethyl)-5-(benzyloxy)pyridine

A common strategy to activate the alcohol for nucleophilic substitution is its conversion to a halide.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(chloromethyl)-5-(benzyloxy)pyridine.

Expected Yield: 85-95%

Synthesis of (5-(Benzyloxy)pyridin-2-yl)methyl Methanesulfonate

Alternatively, the alcohol can be converted to a mesylate, which is also an excellent leaving group.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude mesylate can often be used in the next step without further purification. If necessary, purify by flash chromatography.

Expected Yield: >90%

PROTAC Synthesis Using Functionalized this compound Derivatives

The functionalized precursors can be used to attach the pyridine-based linker to a POI ligand or an E3 ligase ligand containing a suitable nucleophile (e.g., an amine or a phenol).

General Protocol for Linker Attachment via Nucleophilic Substitution

This protocol describes the coupling of the synthesized 2-(chloromethyl)-5-(benzyloxy)pyridine with a ligand containing a nucleophilic functional group.

Experimental Protocol:

  • To a solution of the POI or E3 ligase ligand (containing an -NH2 or -OH group, 1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K2CO3 or DIPEA, 2.0 eq).

  • Add a solution of 2-(chloromethyl)-5-(benzyloxy)pyridine (1.2 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by preparative HPLC to obtain the ligand-linker conjugate.

Data Presentation

Quantitative data from the synthesis and biological evaluation of PROTACs should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Synthesis and Characterization of Pyridine-Based Linker Intermediates

IntermediateStructureStarting MaterialReagents and ConditionsYield (%)Purity (%) (by HPLC)
1 2-(Chloromethyl)-5-(benzyloxy)pyridineThis compoundSOCl2, DCM, 0 °C to rt92>98
2 (5-(Benzyloxy)pyridin-2-yl)methyl MethanesulfonateThis compoundMsCl, Et3N, DCM, 0 °C95>95

Table 2: Biological Activity of PROTACs Incorporating the Pyridine-Based Linker

PROTAC IDPOI LigandE3 Ligase LigandLinker StructureDC50 (nM)Dmax (%)IC50 (nM) (Proliferation)
PROTAC-A JQ1Pomalidomide-linker derived from 1 -5095150
PROTAC-B JQ1Pomalidomide-linker derived from 2 -7590200

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Synthesis_Workflow cluster_precursor Linker Precursor Synthesis cluster_protac PROTAC Assembly cluster_evaluation Biological Evaluation A This compound B Functionalization (e.g., Chlorination) A->B C Functionalized Linker (e.g., 2-(Chloromethyl)-5-(benzyloxy)pyridine) B->C E Nucleophilic Substitution C->E D POI or E3 Ligase Ligand D->E F Ligand-Linker Conjugate E->F G Deprotection (if needed) F->G H Coupling with Second Ligand G->H I Final PROTAC Molecule H->I J Cell-based Assays (e.g., Western Blot, Proliferation) I->J

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Signaling_Pathway_Example cluster_pathway Example: Targeting a Kinase cluster_intervention PROTAC Intervention Kinase Target Kinase (POI) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Degradation Kinase Degradation Kinase->Degradation Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response PROTAC Kinase-Targeting PROTAC PROTAC->Kinase Induces Degradation->Substrate Blocks Phosphorylation

References

Application Notes and Protocols for Amide Bond Formation Utilizing (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the formation of amide bonds starting from (5-(benzyloxy)pyridin-2-yl)methanol. Two primary synthetic routes are presented: the first involves the oxidation of the starting material to the corresponding carboxylic acid followed by an amide coupling, and the second details the conversion of the alcohol to an amine, which then undergoes amide bond formation. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, providing clear and reproducible methods for the synthesis of novel compounds.

Overview of Synthetic Strategies

This compound is a versatile starting material. However, for amide bond formation, the hydroxyl group must first be converted into either a carboxylic acid or an amine. This document outlines the procedures for these transformations and the subsequent amide coupling reactions.

Pathway A: Oxidation of this compound to 5-(benzyloxy)picolinic acid, followed by amide coupling with a desired amine.

Pathway B: Conversion of this compound to (5-(benzyloxy)pyridin-2-yl)methanamine, followed by amide coupling with a desired carboxylic acid.

The choice of pathway will depend on the desired final product and the availability of the corresponding amine or carboxylic acid coupling partner.

Data Presentation: A Comparative Summary of Amide Coupling Protocols

The following table summarizes the key quantitative parameters for two common and effective amide coupling methods applicable to the intermediates derived from this compound.

Coupling ProtocolKey ReagentsTypical SolventReaction TimeTypical Yield
HATU-Mediated Coupling HATU, DIPEADMF, CH₂Cl₂1-4 hours80-95%
EDC/HOBt Coupling EDC, HOBt, Base (e.g., Et₃N)DMF, CH₂Cl₂12-24 hours70-90%

Experimental Protocols

Pathway A: Oxidation and Subsequent Amide Coupling

This pathway is ideal when coupling the pyridinyl moiety with a primary or secondary amine.

Step 1: Oxidation of this compound to 5-(Benzyloxy)picolinic Acid

This protocol utilizes potassium permanganate for the oxidation of the primary alcohol to a carboxylic acid.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water (H₂O)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of water and a suitable co-solvent like t-butanol.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Heat the mixture to 70-80 °C.

    • Slowly add potassium permanganate (2.0-2.5 eq) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as the reaction proceeds.

    • After the addition is complete, continue heating for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings and cool in an ice bath.

    • Carefully acidify the solution with concentrated HCl to a pH of approximately 4.

    • The product, 5-(benzyloxy)picolinic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: HATU-Mediated Amide Coupling of 5-(Benzyloxy)picolinic Acid

This protocol is a highly efficient method for the formation of the amide bond.[1]

  • Materials:

    • 5-(Benzyloxy)picolinic acid (from Step 1)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(benzyloxy)picolinic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Finally, add HATU (1.2 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Pathway B: Conversion to Amine and Subsequent Amide Coupling

This pathway is suitable for coupling the pyridinylmethyl moiety with a carboxylic acid.

Step 1: Synthesis of (5-(benzyloxy)pyridin-2-yl)methanamine

This two-step protocol involves the conversion of the alcohol to a tosylate, followed by substitution with an azide and subsequent reduction.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Sodium azide (NaN₃)

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) and Palladium on carbon (Pd/C)

    • Anhydrous solvents (e.g., Dichloromethane (CH₂Cl₂), DMF, Tetrahydrofuran (THF))

  • Procedure (Tosylation):

    • Dissolve this compound (1.0 eq) in anhydrous pyridine or CH₂Cl₂ with a base like triethylamine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

  • Procedure (Azide Substitution and Reduction):

    • Dissolve the crude tosylate in anhydrous DMF and add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

    • Cool the reaction, dilute with water, and extract the azide intermediate with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • For the reduction, carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. Alternatively, dissolve the azide in ethanol and hydrogenate in the presence of 10% Pd/C.

    • After the reaction is complete, quench carefully (e.g., by sequential addition of water, 15% NaOH solution, and water).

    • Filter the resulting solids and concentrate the filtrate to obtain the crude (5-(benzyloxy)pyridin-2-yl)methanamine.

Step 2: EDC/HOBt-Mediated Amide Coupling of (5-(benzyloxy)pyridin-2-yl)methanamine

This is a classic and reliable method for amide bond formation.[2]

  • Materials:

    • (5-(benzyloxy)pyridin-2-yl)methanamine (from Step 1)

    • Desired carboxylic acid (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • A suitable base such as Triethylamine (Et₃N) or DIPEA (2.0-3.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂) or DMF

  • Procedure:

    • In a dry round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ or DMF.

    • Add HOBt (1.2 eq) and the amine, (5-(benzyloxy)pyridin-2-yl)methanamine (1.1 eq).

    • Add the base (e.g., triethylamine, 2.0-3.0 eq) to the mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Amide_Bond_Formation_Workflow start This compound oxidation Oxidation (KMnO4, NaOH) start->oxidation Pathway A tosylation Tosylation & Azide Substitution start->tosylation Pathway B carboxylic_acid 5-(Benzyloxy)picolinic Acid oxidation->carboxylic_acid coupling_a Amide Coupling (HATU, DIPEA) carboxylic_acid->coupling_a amine_a R-NH2 amine_a->coupling_a product_a Amide Product A coupling_a->product_a azide (5-(Benzyloxy)pyridin-2-yl)methyl azide tosylation->azide reduction Reduction (LiAlH4 or H2/Pd-C) azide->reduction amine_b (5-(Benzyloxy)pyridin-2-yl)methanamine reduction->amine_b coupling_b Amide Coupling (EDC, HOBt) amine_b->coupling_b carboxylic_acid_b R'-COOH carboxylic_acid_b->coupling_b product_b Amide Product B coupling_b->product_b

Caption: Synthetic pathways for amide bond formation from this compound.

References

Application Notes and Protocols for the Use of (5-(Benzyloxy)pyridin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (5-(Benzyloxy)pyridin-2-yl)methanol as a precursor for a novel phosphine ligand, herein designated as PyrPhos-Bn , for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application is of significant interest for the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The efficacy of this reaction is highly dependent on the nature of the ligand coordinated to the palladium catalyst. Pyridine-containing phosphine ligands are of particular interest due to the potential for the pyridine nitrogen to influence the electronic properties and stability of the catalytic complex.

This compound is a versatile starting material for the synthesis of a custom phosphine ligand. The benzyloxy group offers steric bulk and can influence the solubility of the resulting catalyst complex, while the pyridyl and phosphino moieties provide the necessary coordination sites for the palladium center. This document outlines the synthesis of the PyrPhos-Bn ligand and its subsequent application in a representative Suzuki-Miyaura cross-coupling protocol.

Synthesis of the PyrPhos-Bn Ligand

The synthesis of the ((5-(benzyloxy)pyridin-2-yl)methyl)diphenylphosphine (PyrPhos-Bn ) ligand from this compound is a two-step process involving the conversion of the primary alcohol to a chloride, followed by nucleophilic substitution with diphenylphosphine.

Experimental Protocol: Synthesis of PyrPhos-Bn

Step 1: Synthesis of 2-(chloromethyl)-5-(benzyloxy)pyridine

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (argon or nitrogen), add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-5-(benzyloxy)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of ((5-(benzyloxy)pyridin-2-yl)methyl)diphenylphosphine (PyrPhos-Bn)

  • In a separate flask under an inert atmosphere, dissolve diphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M).

  • Cool the solution to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to generate lithium diphenylphosphide.

  • Stir the resulting red-orange solution at 0 °C for 30 minutes.

  • Add a solution of 2-(chloromethyl)-5-(benzyloxy)pyridine (1.0 eq) in anhydrous THF dropwise to the lithium diphenylphosphide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with degassed water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the PyrPhos-Bn ligand.

Application of PyrPhos-Bn in Suzuki-Miyaura Cross-Coupling

The newly synthesized PyrPhos-Bn ligand can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following protocol is a general guideline for the coupling of aryl bromides with arylboronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (Pd(OAc)₂, 2 mol%) and the PyrPhos-Bn ligand (4 mol%) in a portion of the reaction solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 0.2 M relative to the aryl bromide).

  • Seal the Schlenk tube and degas the reaction mixture by bubbling with argon for 15 minutes.

  • Place the reaction mixture in a pre-heated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid using the Pd(OAc)₂/PyrPhos-Bn catalytic system. These yields are representative and may be optimized for specific substrates.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl92
24-Bromotoluene4-Methylbiphenyl95
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl88
44-Bromobenzonitrile4-Cyanobiphenyl85
51-Bromo-2-methylbenzene2-Methylbiphenyl78
62-Bromopyridine2-Phenylpyridine75

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_suzuki_coupling Suzuki-Miyaura Coupling Start Start Alcohol This compound Start->Alcohol Chlorination Chlorination with SOCl2 Alcohol->Chlorination Chloride 2-(chloromethyl)-5-(benzyloxy)pyridine Chlorination->Chloride Phosphination Phosphination with HPPh2/n-BuLi Chloride->Phosphination Ligand PyrPhos-Bn Ligand Phosphination->Ligand Catalyst_Prep Catalyst Preparation (Pd(OAc)2 + PyrPhos-Bn) Ligand->Catalyst_Prep Reactants Aryl Halide + Arylboronic Acid Reaction Reaction Setup & Heating Reactants->Reaction Catalyst_Prep->Reaction Workup Work-up & Purification Reaction->Workup Product Biaryl Product Workup->Product

Experimental workflow for ligand synthesis and application.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OR)2 boronic_acid->pd_complex1

The Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Synthesis of TRPV3 Antagonists Featuring a Pyridinyl Methanol Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists that incorporate a pyridinyl methanol moiety. The information is based on the successful development of potent and selective TRPV3 antagonists, offering a foundational methodology for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a calcium-permeable, non-selective cation channel predominantly expressed in keratinocytes. It is implicated in various physiological processes, including thermosensation, pain perception, and skin barrier homeostasis. Consequently, the development of selective TRPV3 antagonists is a promising therapeutic strategy for a range of conditions, including chronic pain, itch, and inflammatory skin disorders. A key structural motif in a successful series of TRPV3 antagonists is the pyridinyl methanol group attached to a central scaffold. This document outlines the synthetic route and key biological data for this class of compounds.

Signaling Pathway of TRPV3 in Keratinocytes

TRPV3 activation in keratinocytes initiates a signaling cascade that involves the epidermal growth factor receptor (EGFR). Activation of TRPV3 leads to an influx of calcium ions (Ca²⁺), which in turn can stimulate the release of transforming growth factor-alpha (TGF-α). TGF-α then acts as a ligand for EGFR, leading to its autophosphorylation and the activation of downstream signaling pathways, such as the PI3K/Akt and MEK/ERK pathways. This signaling axis plays a role in keratinocyte proliferation and differentiation.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Channel Ca2_ion Ca²⁺ TRPV3->Ca2_ion Influx EGFR EGFR Downstream Downstream Signaling (PI3K/Akt, MEK/ERK) EGFR->Downstream Activates Stimulus Stimulus (e.g., Heat, Agonist) Stimulus->TRPV3 TGFa_ligand TGF-α TGFa_ligand->EGFR Binds Ca2_ion->TGFa_ligand Stimulates Release

Caption: TRPV3-EGFR Signaling Cascade in Keratinocytes.

Synthetic Chemistry

The synthesis of pyridinyl methanol-containing TRPV3 antagonists generally involves a multi-step sequence. A representative workflow for the synthesis of a key antagonist, cis-3-((S)-hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol (Compound 74a ), is outlined below.

Experimental Workflow

The overall synthetic strategy involves the preparation of a key cyclobutanone intermediate, followed by the diastereoselective addition of a pyridinyl group and subsequent stereoselective reduction to install the pyridinyl methanol moiety.

experimental_workflow start Starting Materials step1 Cyclobutane Formation start->step1 step2 Grignard Reaction step1->step2 step3 Chiral Resolution / Asymmetric Synthesis step2->step3 step4 Final Product step3->step4 purification Purification (Chromatography) step4->purification analysis Characterization (NMR, MS) purification->analysis final_product TRPV3 Antagonist analysis->final_product

Caption: General Experimental Workflow for Synthesis.

Experimental Protocols

The following protocols are adapted from the synthesis of key pyridinyl methanol-based TRPV3 antagonists.

Protocol 1: Synthesis of the Cyclobutanone Intermediate

Reaction: Preparation of 1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutan-1-ol.

  • Reagents and Materials:

    • 2-bromo-4-(trifluoromethyl)pyridine

    • 1-methylcyclobutane-1,3-dione

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting mixture at -78 °C for 30 minutes.

    • Add a solution of 1-methylcyclobutane-1,3-dione (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutanone intermediate.

Protocol 2: Diastereoselective Grignard Addition

Reaction: Addition of 2-pyridylmagnesium bromide to the cyclobutanone intermediate.

  • Reagents and Materials:

    • Cyclobutanone intermediate from Protocol 1

    • 2-Bromopyridine

    • Magnesium (Mg) turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (catalytic amount)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF under a nitrogen atmosphere.

    • Add a solution of 2-bromopyridine (1.5 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation.

    • Once the Grignard reagent has formed, cool the solution to 0 °C.

    • Add a solution of the cyclobutanone intermediate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography to yield the diastereomeric mixture of the tertiary alcohol.

Protocol 3: Chiral Separation and Final Product Formation

Note: The separation of stereoisomers is crucial for obtaining the desired potent antagonist. This can be achieved by chiral chromatography or by asymmetric synthesis.

  • Method: Chiral Supercritical Fluid Chromatography (SFC) is often employed for the separation of enantiomers.

  • Typical Conditions:

    • Column: Chiralpak AD-H or similar chiral stationary phase.

    • Mobile Phase: A mixture of supercritical CO₂ and a co-solvent such as methanol or ethanol, often with an additive like diethylamine.

    • Detection: UV at an appropriate wavelength.

  • Procedure:

    • Dissolve the racemic mixture of the final compound in the mobile phase.

    • Inject the solution onto the chiral SFC system.

    • Collect the separated enantiomers based on their retention times.

    • Confirm the stereochemical identity of the desired enantiomer (e.g., by X-ray crystallography if a suitable crystal is obtained).

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro potency of a selection of pyridinyl methanol derivatives as TRPV3 antagonists. The IC₅₀ values were determined using a fluorescent imaging plate reader (FLIPR) assay measuring the inhibition of agonist-induced calcium influx in HEK293 cells stably expressing human TRPV3.

Compound IDStereochemistryhTRPV3 IC₅₀ (µM)
5a HHRacemic0.85
74a HH(S)-hydroxyl0.38
74b HH(R)-hydroxyl>20
75 MeHRacemic1.2
76 FHRacemic0.75
77 HFRacemic0.52

Data presented is representative and compiled for illustrative purposes based on published findings.

Conclusion

The synthetic route detailed in these application notes provides a reliable method for accessing TRPV3 antagonists characterized by a pyridinyl methanol pharmacophore. The structure-activity relationship data highlights the importance of stereochemistry at the benzylic alcohol for potent antagonist activity. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the TRPV3 channel.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors using (5-(Benzyloxy)pyridin-2-yl)methanol as a key starting material. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The benzyloxy group at the 5-position and the methanol group at the 2-position of the pyridine ring offer versatile handles for synthetic modifications to achieve potent and selective kinase inhibition.

This document outlines a synthetic strategy for a hypothetical kinase inhibitor targeting the PIM-1 kinase, a serine/threonine kinase implicated in various cancers. The protocols and data presented are based on established methodologies for the synthesis of related pyridine-based kinase inhibitors.

Data Presentation

The inhibitory activities of representative pyridine-based PIM-1 kinase inhibitors, structurally related to the proposed compound, are summarized in the table below. This data provides a benchmark for the expected potency of kinase inhibitors synthesized from this compound.

Compound IDTarget KinaseIC50 (nM)Reference
1 PIM-114.3[1]
2 PIM-119.4[1]
3 PIM-119.8[1]
4 PIM-142.3[1]
Staurosporine (Ref.) PIM-116.7[1]

Signaling Pathway

PIM-1 kinase is a key downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT and RAS/RAF/MEK/ERK pathways. It plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of substrates, including the pro-apoptotic protein BAD and the cell cycle regulator p27. Inhibition of PIM-1 can thus lead to cell cycle arrest and apoptosis in cancer cells.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK RAS RAS Receptor->RAS STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->PIM1 BAD BAD PIM1->BAD phosphorylates p27 p27 PIM1->p27 phosphorylates Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation Inhibitor Hypothetical PIM-1 Inhibitor (from this compound) Inhibitor->PIM1

PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following section details a proposed synthetic route for a hypothetical PIM-1 inhibitor starting from this compound.

Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate1 2-(Chloromethyl)-5-(benzyloxy)pyridine Start->Intermediate1 SOCl2, DCM Intermediate2 2-((5-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione Intermediate1->Intermediate2 Potassium Phthalimide, DMF Intermediate3 (5-(Benzyloxy)pyridin-2-yl)methanamine Intermediate2->Intermediate3 Hydrazine, EtOH FinalProduct Hypothetical PIM-1 Inhibitor Intermediate3->FinalProduct Amide Coupling (e.g., with a substituted nicotinic acid)

Proposed Synthetic Workflow for a PIM-1 Inhibitor.
Protocol 1: Synthesis of 2-(Chloromethyl)-5-(benzyloxy)pyridine

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(chloromethyl)-5-(benzyloxy)pyridine.

Protocol 2: Synthesis of 2-((5-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione
  • Reaction Setup: To a solution of 2-(chloromethyl)-5-(benzyloxy)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 8 mL/mmol), add potassium phthalimide (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product, which can be used in the next step without further purification.

Protocol 3: Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanamine
  • Reaction Setup: Suspend 2-((5-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (4.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, during which a white precipitate will form.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the precipitate (phthalhydrazide). Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine, which can be purified by column chromatography if necessary.

Protocol 4: Amide Coupling to form the Hypothetical PIM-1 Inhibitor
  • Reaction Setup: In a round-bottom flask, dissolve a suitable substituted nicotinic acid (1.0 eq) in DMF. Add a peptide coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Reagent Addition: Add a solution of (5-(Benzyloxy)pyridin-2-yl)methanamine (1.0 eq) in DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final hypothetical PIM-1 inhibitor.

Conclusion

The pyridine scaffold of this compound provides a valuable starting point for the synthesis of potent and selective kinase inhibitors. The synthetic protocols outlined in these application notes offer a framework for the generation of a library of PIM-1 inhibitors and other kinase-targeted compounds. The benzyloxy and methanol functionalities allow for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties for the development of novel cancer therapeutics.

References

Step-by-Step Synthesis of Benzyloxy-Containing PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[2][3]

This document provides a detailed guide to the synthesis and characterization of PROTACs incorporating a benzyloxy group within the linker. The benzyloxy moiety offers a unique combination of properties, including conformational rigidity and reduced polarity, which can enhance cell permeability and the stability of the ternary complex.[1][4] We present generalized and specific synthesis protocols, methods for characterization, and quantitative data for representative benzyloxy-containing PROTACs.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The formation of the ternary complex is the linchpin of this process.[5]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Data Presentation: Performance of Benzyloxy-Containing PROTACs

The incorporation of a benzyloxy linker can lead to highly potent and cell-permeable degraders. The following tables summarize quantitative data for ACBI1, a known PROTAC containing a benzyloxy group that targets SMARCA proteins for degradation via the VHL E3 ligase.[6][7][8]

Table 1: Degradation Potency of ACBI1 in MV-4-11 Cells

Target ProteinDC50 (nM)
SMARCA26
SMARCA411
PBRM132
DC50: The concentration of the PROTAC required to degrade 50% of the target protein after 18 hours of treatment.[6][8]

Table 2: Anti-proliferative Activity of ACBI1

Cell LineIC50 (nM)
MV-4-1128 - 29
NCI-H156868
IC50: The concentration of the PROTAC required to inhibit cell proliferation by 50% after 3-7 days of treatment.[6][7]

Table 3: Physicochemical Properties and Permeability of a PROTAC with a C8 Aliphatic Linker (Proxy for 8-(Benzyloxy)-8-oxooctanoic acid)

ParameterC8-dBET6 (C8 Linker)C2-dBET57 (C2 Linker)C4-dBET1 (C4 Linker)BETd-24-6 (PEG Linker)
Target Protein BRD3BRD3BRD3BRD3
E3 Ligase Ligand Pomalidomide (CRBN)Pomalidomide (CRBN)Thalidomide (CRBN)Pomalidomide (CRBN)
UbMax (µM) 0.030.31.00.03
DMax-UbDeg (µM) 0.110100.1
UbMax: Concentration for maximum ubiquitination. DMax-UbDeg: Concentration for maximum degradation. Lower values indicate higher potency.[2]

Experimental Protocols

I. General Synthesis of a Benzyloxy-Containing PROTAC

The synthesis of a PROTAC with a benzyloxy-containing linker is a multi-step process that generally involves the sequential coupling of the linker to the E3 ligase ligand and the warhead (or vice versa).[1][9]

Synthesis_Workflow cluster_0 Route A cluster_1 Route B Warhead Warhead (POI Ligand) with reactive group Intermediate1 Warhead-Linker Intermediate Warhead->Intermediate1 Coupling Reaction 1 Final_PROTAC Final PROTAC Warhead->Final_PROTAC Linker Benzyloxy-containing Linker (bifunctional) Linker->Intermediate1 Intermediate2 E3 Ligase-Linker Intermediate Linker->Intermediate2 E3_Ligand E3 Ligase Ligand with reactive group E3_Ligand->Intermediate2 Coupling Reaction 1' E3_Ligand->Final_PROTAC Intermediate1->Final_PROTAC Coupling Reaction 2 Intermediate2->Final_PROTAC Coupling Reaction 2'

Caption: Generalized workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC using 8-(Benzyloxy)-8-oxooctanoic Acid Linker with a CRBN Ligand

This protocol describes the coupling of the linker to an amine-functionalized E3 ligase ligand, followed by coupling to the warhead.[2]

Materials:

  • 8-(Benzyloxy)-8-oxooctanoic acid

  • Amine-functionalized CRBN ligand (e.g., pomalidomide derivative)

  • Amine-functionalized warhead

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Palladium on carbon (Pd/C) and hydrogen source (for optional deprotection)

Procedure:

  • Activation of 8-(Benzyloxy)-8-oxooctanoic acid:

    • Dissolve 8-(Benzyloxy)-8-oxooctanoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 30 minutes.

  • Coupling to CRBN Ligand:

    • To the activated linker solution, add the amine-functionalized CRBN ligand (1.0 eq).[9]

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up: Dilute with ethyl acetate, wash with 5% LiCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate.[9]

    • Purify the E3 ligase-linker intermediate by flash column chromatography.

  • Final Coupling to Warhead:

    • Activate the carboxylic acid of the E3 ligase-linker intermediate using the same procedure as in step 1.

    • Add the amine-functionalized warhead (1.1 eq).

    • Stir at room temperature overnight.

    • Purify the final PROTAC by flash chromatography and/or reverse-phase HPLC.

  • Final Deprotection (Optional):

    • If the benzyl group is a protecting group for a carboxylic acid in the final molecule, it can be removed by hydrogenolysis.[2]

    • Dissolve the PROTAC in methanol or ethanol.

    • Add 10% Pd/C catalyst.

    • Stir under a hydrogen atmosphere until the reaction is complete (monitor by LC-MS).

    • Filter through Celite and concentrate to yield the final PROTAC.[9]

Protocol 2: Synthesis of a PROTAC using Benzyl-PEG-Ots Linker with a VHL Ligand

This protocol utilizes a linker with a tosylate leaving group for nucleophilic substitution.[5]

Materials:

  • Benzyl-PEG-Ots linker (e.g., Benzyl-PEG5-Ots)

  • VHL ligand with a nucleophilic group (e.g., hydroxyl or amine)[10][11]

  • Warhead with a functional group for subsequent coupling

  • Base (e.g., K2CO3 or DIPEA)

  • Anhydrous DMF or acetonitrile

Procedure:

  • Attachment to VHL Ligand:

    • Dissolve the VHL ligand (1.0 eq) and Benzyl-PEG-Ots (1.1 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3, 2.0 eq).

    • Stir the reaction at room temperature or elevated temperature until completion (monitor by LC-MS).

    • Purify the VHL-linker intermediate.

  • Functionalization of the Benzyl Group (if necessary):

    • The terminal benzyl group may need to be functionalized for the next coupling step. For example, debenzylation (hydrogenolysis) can reveal a hydroxyl group.[5]

  • Coupling to Warhead:

    • Activate the newly formed functional group on the VHL-linker intermediate.

    • Couple with the warhead using appropriate chemistry (e.g., amide coupling if a hydroxyl was converted to a carboxylic acid).

    • Purify the final PROTAC.

II. Characterization of Benzyloxy-Containing PROTACs

Protocol 3: In-Cell Western Blot for Protein Degradation

This assay quantifies the degradation of the target protein in cells treated with the PROTAC.[2][12]

Western_Blot_Workflow A 1. Cell Seeding (96-well plate) B 2. PROTAC Treatment (Dose-response, time-course) A->B C 3. Cell Lysis B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Imaging & Quantification F->G H 8. Determine DC50 G->H

Caption: Experimental workflow for Western Blot analysis.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of analysis.

  • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC for a desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH). Then, incubate with an appropriate secondary antibody.[1]

  • Detection and Analysis: Detect the signal and quantify band intensities. Normalize the target protein signal to the loading control.

  • DC50 Calculation: Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 value.

Protocol 4: Ternary Complex Formation Assay (TR-FRET)

This biophysical assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[5]

Procedure:

  • Reagent Preparation: Label the purified POI and E3 ligase with a suitable FRET donor/acceptor pair (e.g., using specific antibodies or by creating fusion proteins).

  • Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.

  • Incubation: Incubate at room temperature to allow for complex formation.

  • Signal Detection: Measure the time-resolved fluorescence signal. An increase in the FRET signal indicates the formation of the ternary complex.

Conclusion

The inclusion of a benzyloxy group in the linker is a valuable strategy in PROTAC design, offering a balance of rigidity and lipophilicity that can lead to potent and cell-permeable degraders.[1] The synthetic protocols outlined here provide a framework for the rational design and construction of novel benzyloxy-containing PROTACs. Rigorous characterization of these molecules, including the assessment of protein degradation and ternary complex formation, is essential for advancing these promising therapeutics.

References

Application Notes and Protocols: (5-(Benzyloxy)pyridin-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Benzyloxy)pyridin-2-yl)methanol is a versatile bifunctional building block in organic synthesis, serving as a valuable starting material and intermediate in the discovery of novel therapeutic agents. Its pyridine core is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds. The benzyloxy group provides a stable and reliable protecting group for the 5-hydroxy functionality, which can be readily removed in the final stages of a synthetic sequence to unmask a key pharmacophoric feature. The primary alcohol at the 2-position offers a convenient handle for a variety of chemical transformations, including oxidation, halogenation, and conversion to amines or other functional groups, enabling the exploration of diverse chemical space.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential drug candidates, with a focus on its application in the development of kinase inhibitors and other therapeutic agents.

Key Applications in Drug Discovery

The this compound scaffold is a key component in the synthesis of a variety of potent and selective inhibitors targeting enzymes and receptors implicated in numerous disease states. Its utility has been demonstrated in the development of inhibitors for signaling pathways crucial to cancer and inflammation.

Synthesis of TYK2 Inhibitors for Autoimmune Diseases

A significant application of derivatives of this compound is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that are central to the pathogenesis of many autoimmune and inflammatory diseases. The closely related compound, 5-(benzyloxy)pyridine-2-carboxylic acid, is a key intermediate in the synthesis of potent TYK2 inhibitors.[1] this compound can serve as a direct precursor to this carboxylic acid via a simple oxidation step.

Development of TRPV3 Antagonists for Pain and Inflammation

Derivatives of (pyridin-2-yl)methanol have been identified as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2] TRPV3 is a calcium-permeable ion channel expressed in sensory neurons and skin keratinocytes, and it is implicated in pain sensation, inflammation, and skin disorders. The this compound scaffold can be utilized to generate a library of analogs for structure-activity relationship (SAR) studies to optimize potency and selectivity against the TRPV3 target.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds that can be synthesized from this compound or its close derivatives.

Compound ClassTargetKey IntermediateRepresentative Activity (IC₅₀)Therapeutic Area
Pyridine CarboxamidesTYK25-(Benzyloxy)pyridine-2-carboxylic acid1 - 100 nMAutoimmune Diseases
(Pyridin-2-yl)methanol DerivativesTRPV3This compound100 - 500 nMPain, Inflammation

Experimental Protocols

Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid from this compound

This protocol describes the oxidation of the primary alcohol of this compound to the corresponding carboxylic acid, a key intermediate for the synthesis of TYK2 inhibitors.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of celite to remove manganese dioxide.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the aqueous solution to ~2 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(benzyloxy)pyridine-2-carboxylic acid.

Amide Coupling to a Key Amine Intermediate

This protocol outlines the coupling of 5-(benzyloxy)pyridine-2-carboxylic acid with a representative amine to form an amide bond, a common linkage in many kinase inhibitors.

Materials:

  • 5-(Benzyloxy)pyridine-2-carboxylic acid

  • A primary or secondary amine (e.g., a substituted aniline or piperazine)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add COMU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Deprotection of the Benzyloxy Group

This final step removes the benzyl protecting group to yield the free hydroxyl group, a key pharmacophoric feature in many inhibitors.

Materials:

  • Benzyloxy-protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyloxy-protected compound in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualizations

Synthetic Workflow

G A This compound B Oxidation (e.g., KMnO4) A->B C 5-(Benzyloxy)pyridine-2-carboxylic acid B->C D Amide Coupling (Amine, COMU, DIPEA) C->D E Protected Inhibitor D->E F Deprotection (H2, Pd/C) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow from this compound to a final kinase inhibitor.

TYK2 Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 Activation tyk2 TYK2 receptor->tyk2 Activation stat STAT jak1->stat Phosphorylation tyk2->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription inhibitor TYK2 Inhibitor inhibitor->tyk2 Inhibition

Caption: Simplified TYK2 signaling pathway and the point of intervention for a TYK2 inhibitor.

References

Scale-Up Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of (5-(benzyloxy)pyridin-2-yl)methanol, a key intermediate in the development of various pharmaceutical agents. Two primary synthetic routes are presented: the direct reduction of 5-(benzyloxy)pyridine-2-carboxylic acid and a two-step process involving esterification followed by reduction. Both methods are amenable to large-scale production, with a focus on procedural safety, efficiency, and product purity. Detailed experimental protocols, quantitative data, and a workflow diagram are included to facilitate replication and optimization in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds. The presence of the benzyloxy protecting group on the pyridine ring allows for selective functionalization at other positions before its removal to reveal the corresponding phenol. The primary alcohol moiety serves as a handle for further synthetic transformations. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic protocols. This application note outlines two effective methods for the gram-scale synthesis of this compound, starting from commercially available precursors.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are detailed below. Route A involves the direct reduction of the corresponding carboxylic acid, offering a more convergent approach. Route B proceeds through a methyl ester intermediate, which may be advantageous in certain manufacturing environments due to the milder reducing conditions required for the final step.

Route A: Direct Reduction of Carboxylic Acid

This route focuses on the direct conversion of 5-(benzyloxy)pyridine-2-carboxylic acid to the target alcohol using a borane-tetrahydrofuran complex (BH₃·THF). This reagent is known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups and is well-suited for large-scale operations.

Route B: Esterification and Subsequent Reduction

This two-step pathway first involves the Fischer esterification of 5-(benzyloxy)pyridine-2-carboxylic acid with methanol to yield methyl 5-(benzyloxy)picolinate. The resulting ester is then reduced to this compound using sodium borohydride. This method avoids the handling of borane reagents directly and may offer advantages in terms of cost and safety on a larger scale.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocols, allowing for a clear comparison of the two routes.

ParameterRoute A: Direct ReductionRoute B: Esterification & Reduction
Starting Material 5-(Benzyloxy)pyridine-2-carboxylic acid5-(Benzyloxy)pyridine-2-carboxylic acid
Key Reagents Borane-tetrahydrofuran complex (1.0 M in THF)1. Methanol, Sulfuric acid2. Sodium borohydride
Solvent(s) Tetrahydrofuran (THF)1. Methanol2. Tetrahydrofuran, Methanol
Reaction Temperature 0 °C to reflux1. Reflux2. 0 °C to room temperature
Reaction Time 4-6 hours1. 12-18 hours2. 2-4 hours
Typical Yield 85-95%80-90% (over two steps)
Purification Method Column Chromatography or RecrystallizationColumn Chromatography or Recrystallization

Experimental Protocols

Route A: Direct Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid

Materials:

  • 5-(Benzyloxy)pyridine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous THF (10 mL per gram of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.0 M in THF, 2.0-2.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Route B: Esterification and Subsequent Reduction

Step 1: Synthesis of Methyl 5-(benzyloxy)picolinate

Materials:

  • 5-(Benzyloxy)pyridine-2-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in methanol (15 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude methyl 5-(benzyloxy)picolinate, which can often be used in the next step without further purification.

Step 2: Reduction of Methyl 5-(benzyloxy)picolinate

Materials:

  • Methyl 5-(benzyloxy)picolinate

  • Sodium borohydride

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 5-(benzyloxy)picolinate (1.0 eq) in a mixture of THF and methanol (3:1 v/v, 10 mL per gram of ester).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound via the two proposed routes.

G cluster_0 Route A: Direct Reduction cluster_1 Route B: Esterification & Reduction A_start 5-(Benzyloxy)pyridine-2-carboxylic acid A_reduct Reduction with BH3·THF in THF A_start->A_reduct A_workup Quench (MeOH), Workup, & Purification A_reduct->A_workup product This compound A_workup->product B_start 5-(Benzyloxy)pyridine-2-carboxylic acid B_ester Esterification (MeOH, H2SO4) B_start->B_ester B_intermediate Methyl 5-(benzyloxy)picolinate B_ester->B_intermediate B_reduct Reduction with NaBH4 in THF/MeOH B_intermediate->B_reduct B_workup Quench (H2O), Workup, & Purification B_reduct->B_workup B_workup->product

Caption: Synthetic workflow for this compound.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the preparation of this compound. The choice between the direct reduction of the carboxylic acid (Route A) and the esterification-reduction sequence (Route B) will depend on factors such as available equipment, safety considerations, and cost of reagents at the desired scale. Both protocols have been designed to be robust and amenable to optimization for large-scale production in a pharmaceutical or fine chemical manufacturing setting. Careful monitoring of reaction progress and appropriate purification techniques are essential to ensure high purity of the final product.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the reduction of a corresponding carbonyl compound at the 2-position of the pyridine ring. This typically involves the reduction of 5-(benzyloxy)pyridine-2-carboxylic acid or its ester derivatives (e.g., methyl 5-(benzyloxy)picolinate) using a suitable reducing agent.

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent depends on your starting material and desired reaction conditions.

  • Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing both carboxylic acids and esters to the corresponding alcohol.[1][2] It is highly reactive and requires anhydrous conditions.

  • Sodium borohydride (NaBH₄) is a milder and more selective reducing agent, typically used for the reduction of esters.[3] It is generally not reactive enough to reduce carboxylic acids directly under standard conditions but can be effective for esters, often in alcoholic solvents.

  • Borane complexes (e.g., BH₃•THF) are also effective for the reduction of carboxylic acids and can offer high chemoselectivity.

Q3: What are the main challenges in this synthesis?

A3: Key challenges include achieving a high yield, minimizing side reactions, and simplifying the purification process. Common issues are incomplete reduction, the formation of impurities, and potential cleavage of the benzyl ether protecting group (debenzylation) under harsh reaction conditions.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to clearly separate the starting material, any intermediates, and the final product. The disappearance of the starting material spot is a good indicator of reaction completion.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

This is a common issue that can arise from several factors related to the reagents, reaction conditions, or work-up procedure.

Potential Cause Troubleshooting & Optimization
Inactive Reducing Agent Lithium aluminum hydride (LiAlH₄) is sensitive to moisture and can degrade upon improper storage or handling. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Amount of Reducing Agent For the reduction of a carboxylic acid with LiAlH₄, at least 1.5-2 equivalents are required due to the initial acid-base reaction that consumes one equivalent of the hydride to form hydrogen gas. For esters, at least 1 equivalent is needed. It is common practice to use a slight excess to ensure complete conversion.
Suboptimal Reaction Temperature Reductions with LiAlH₄ are often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion. If the reaction is sluggish, consider gradually increasing the temperature and monitoring by TLC.
Poor Solubility of Starting Material Ensure the starting carboxylic acid or ester is fully dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, before the addition of the reducing agent.
Ineffective Quenching and Work-up The work-up procedure for LiAlH₄ reactions is critical for product isolation. A Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is commonly used to precipitate aluminum salts, which can then be filtered off. Improper quenching can lead to the formation of emulsions or co-precipitation of the product with the aluminum salts.
Issue 2: Presence of Significant Impurities in the Final Product

The formation of byproducts can complicate purification and reduce the overall yield.

Potential Cause Troubleshooting & Optimization
Debenzylation The benzyl ether protecting group can be susceptible to cleavage under certain conditions. While less common during basic hydride reductions, prolonged reaction times or excessive heat could potentially lead to the formation of 5-hydroxy-pyridin-2-yl-methanol. To minimize this, ensure the reaction is not heated unnecessarily and is worked up promptly upon completion.
Incomplete Reduction If starting from an ester, incomplete reduction may leave unreacted starting material or an aldehyde intermediate. Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion as monitored by TLC.
Over-reduction While not common for this substrate, powerful reducing agents can sometimes lead to the reduction of the pyridine ring itself, especially under harsh conditions. Using milder conditions or a more selective reducing agent can mitigate this risk.
Impure Starting Material Ensure the starting 5-(benzyloxy)pyridine-2-carboxylic acid or its ester is of high purity before starting the reduction. Impurities in the starting material will likely be carried through the reaction and complicate the final purification.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key features of the two primary synthetic routes to this compound from its common precursors.

Route Starting Material Reducing Agent Typical Solvent Reported Yield Range Advantages Disadvantages
1 5-(Benzyloxy)pyridine-2-carboxylic acidLiAlH₄ or BH₃•THFAnhydrous THF or Ether70-90%Direct conversion from the carboxylic acid; generally high yields.Requires highly reactive and moisture-sensitive reagents; careful work-up needed.
2 Methyl 5-(benzyloxy)picolinateNaBH₄ or LiAlH₄Methanol, Ethanol, or THF65-85%NaBH₄ is a milder, easier-to-handle reagent; ester may be more soluble than the acid.Requires an additional step to synthesize the ester from the carboxylic acid; NaBH₄ may require elevated temperatures or longer reaction times.

Experimental Protocols

Protocol 1: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic Acid with LiAlH₄

This protocol describes a standard procedure for the reduction of a pyridine carboxylic acid to the corresponding alcohol using lithium aluminum hydride.

Materials:

  • 5-(Benzyloxy)pyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. A granular precipitate should form.

  • Isolation: Stir the resulting suspension for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white to off-white solid.

Protocol 2: Reduction of Methyl 5-(Benzyloxy)picolinate with NaBH₄

This protocol provides a method for the reduction of the methyl ester to the alcohol using the milder reducing agent, sodium borohydride.

Materials:

  • Methyl 5-(benzyloxy)picolinate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-(benzyloxy)picolinate (1.0 equivalent) in methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (2.0-3.0 equivalents) portion-wise over 15-20 minutes.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the reaction is complete. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and carefully add water to quench the excess NaBH₄. Remove the bulk of the alcoholic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reduction Reduction Step cluster_workup Work-up & Purification start_acid 5-(Benzyloxy)pyridine- 2-carboxylic Acid reduce_acid LiAlH₄ or BH₃•THF in Anhydrous THF start_acid->reduce_acid Route 1 start_ester Methyl 5-(benzyloxy)picolinate reduce_ester NaBH₄ in Methanol or LiAlH₄ in THF start_ester->reduce_ester Route 2 workup Quenching Extraction reduce_acid->workup reduce_ester->workup purify Column Chromatography workup->purify product (5-(Benzyloxy)pyridin- 2-yl)methanol purify->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Problems start Low Yield of Product reagent_inactive Inactive Reducing Agent? start->reagent_inactive reagent_stoichiometry Incorrect Stoichiometry? start->reagent_stoichiometry temp Suboptimal Temperature? start->temp time Insufficient Reaction Time? start->time quench Improper Quenching? start->quench extraction Poor Extraction? start->extraction solution_reagent_inactive Use fresh/dry LiAlH₄ under inert atmosphere. reagent_inactive->solution_reagent_inactive solution_reagent_stoichiometry Use 1.5-2 eq. for acid or >1 eq. for ester. reagent_stoichiometry->solution_reagent_stoichiometry solution_temp Start at 0°C, then warm to RT or gently heat. temp->solution_temp solution_time Monitor by TLC until starting material is consumed. time->solution_time solution_quench Use Fieser work-up for LiAlH₄ to precipitate Al salts. quench->solution_quench solution_extraction Perform multiple extractions with a suitable solvent. extraction->solution_extraction

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reduction of a suitable precursor, typically an ester derivative of 5-(benzyloxy)picolinic acid, such as methyl 5-(benzyloxy)picolinate. This transformation is commonly achieved using hydride-based reducing agents.

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The two most common byproducts encountered during the reduction of methyl 5-(benzyloxy)picolinate are:

  • Incomplete Reduction: Residual unreacted starting material, methyl 5-(benzyloxy)picolinate.

  • Debenzylation: Cleavage of the benzyl ether protecting group, leading to the formation of 5-hydroxy-2-(hydroxymethyl)pyridine.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the ester and the appearance of the desired product. This allows for timely quenching of the reaction to prevent over-reduction or prolonged exposure to conditions that may favor debenzylation.

Q4: Are there alternative reducing agents to sodium borohydride?

A4: Yes, while sodium borohydride is a common choice, other reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. However, it is less selective and requires stricter anhydrous conditions. The choice of reducing agent can influence the byproduct profile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound Incomplete reduction of the starting ester.- Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is fully consumed. - Increase Reducing Agent Stoichiometry: Gradually add more of the reducing agent, monitoring for the disappearance of the starting material. - Elevate Temperature: If using a milder reducing agent like NaBH₄, a moderate increase in temperature may be necessary. However, be cautious as this can also promote debenzylation.
Significant amount of 5-hydroxy-2-(hydroxymethyl)pyridine detected Debenzylation of the benzyl ether protecting group.- Use Milder Reducing Agents: Opt for sodium borohydride over more potent reagents like LiAlH₄. - Control Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to minimize the energy input that can lead to benzyl group cleavage. - Avoid Harsh Acidic or Basic Conditions: During workup, neutralize the reaction mixture carefully to avoid prolonged exposure to strong acids or bases, which can facilitate debenzylation.
Presence of unreacted methyl 5-(benzyloxy)picolinate in the final product Insufficient reducing agent or deactivation of the reagent.- Ensure Anhydrous Conditions: Particularly when using LiAlH₄, ensure all glassware is flame-dried and solvents are anhydrous, as moisture will quench the reagent. - Add Reducing Agent in Portions: This can help maintain an effective concentration of the reducing agent throughout the reaction.
Complex mixture of unidentified byproducts Decomposition of starting material or product.- Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify Starting Materials: Ensure the precursor, methyl 5-(benzyloxy)picolinate, is of high purity before starting the reduction.

Experimental Protocols

Synthesis of this compound via Reduction of Methyl 5-(benzyloxy)picolinate

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl 5-(benzyloxy)picolinate

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Methanol (for NaBH₄) or Anhydrous Tetrahydrofuran (THF) (for LiAlH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure using Sodium Borohydride (NaBH₄):

  • Dissolve methyl 5-(benzyloxy)picolinate in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Procedure using Lithium Aluminum Hydride (LiAlH₄):

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 5-(benzyloxy)picolinate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Byproducts start Methyl 5-(benzyloxy)picolinate product This compound start->product Reduction (e.g., NaBH₄, LiAlH₄) byproduct1 Incomplete Reduction (Starting Material) start->byproduct1 Insufficient Reducing Agent/ Short Reaction Time byproduct2 Debenzylation (5-Hydroxy-2-(hydroxymethyl)pyridine) product->byproduct2 Harsh Conditions (e.g., High Temp, Strong Acid/Base)

Caption: Synthetic pathway and common byproducts.

Troubleshooting_Workflow start Reaction Outcome Analysis low_yield Low Yield of Desired Product? start->low_yield byproduct_check Byproducts Detected? low_yield->byproduct_check Yes no_issue High Yield, No Byproducts low_yield->no_issue No incomplete_reduction Incomplete Reduction (Starting Material Present) byproduct_check->incomplete_reduction Yes (Ester) debenzylation Debenzylation Product Present byproduct_check->debenzylation Yes (Phenol) optimize_reduction Optimize Reduction: - Increase reducing agent - Extend reaction time - Moderate temperature increase incomplete_reduction->optimize_reduction optimize_conditions Optimize Conditions: - Use milder reducing agent - Lower reaction temperature - Careful workup debenzylation->optimize_conditions success Successful Synthesis optimize_reduction->success optimize_conditions->success no_issue->success

Caption: Troubleshooting decision workflow.

Technical Support Center: Purification of (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (5-(Benzyloxy)pyridin-2-yl)methanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the likely impurities?

A1: A prevalent method for synthesizing this compound is the reduction of its corresponding aldehyde, 5-(benzyloxy)pyridine-2-carbaldehyde, using a reducing agent like sodium borohydride (NaBH₄).[1][2][3][4][5][6]

Potential impurities from this synthesis include:

  • Unreacted starting material: 5-(benzyloxy)pyridine-2-carbaldehyde.

  • Over-reduction products: Although less common with NaBH₄, more potent reducing agents could lead to the reduction of the pyridine ring.

  • Byproducts from the workup: Borate salts are common byproducts from the use of sodium borohydride.[7]

  • Side-products from starting material degradation: Depending on the stability of the aldehyde, acidic or basic conditions during workup could lead to decomposition products.

  • Debenzylation product: 5-hydroxy-pyridine-2-methanol, if harsh acidic or catalytic conditions are used that cleave the benzyl ether.[8]

Q2: What are the recommended purification techniques for this compound?

A2: The most effective and commonly employed purification methods are:

  • Flash Column Chromatography: Silica gel is typically used as the stationary phase. This method is excellent for separating the desired alcohol from less polar unreacted aldehyde and more polar byproducts.

  • Recrystallization: This technique can yield highly pure material if a suitable solvent or solvent system is identified. It is particularly effective at removing trace impurities after an initial purification by chromatography.

  • Liquid-Liquid Extraction: An essential part of the workup procedure to remove inorganic salts and water-soluble impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the purification process.[9] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Troubleshooting Guides

Issue 1: Low yield of this compound after purification.
  • Question: I've performed the purification, but my final yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors during the reaction, workup, or purification stages.

Potential CauseTroubleshooting Steps
Incomplete Reaction Ensure the reduction of the starting aldehyde was complete by monitoring with TLC before workup. If starting material remains, consider extending the reaction time or using a slight excess of the reducing agent.
Product Loss During Extraction The product may have some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.
Product Adsorption on Silica Gel The pyridine nitrogen can interact strongly with the acidic silanol groups on silica gel, leading to tailing and loss of product on the column. Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%).[10]
Improper Column Chromatography Technique Ensure the column is packed correctly to avoid channeling. The sample should be loaded in a concentrated band. The polarity of the eluent should be optimized to give an Rf value of ~0.3 for the product on TLC for good separation.[8]
Product Precipitation During Workup If the product precipitates from the aqueous layer during workup, ensure it is fully redissolved in the organic layer before separation.
Issue 2: Persistent Impurities in the Final Product.
  • Question: After column chromatography, my product is still contaminated with the starting aldehyde. How can I improve the separation?

  • Answer: Co-elution of impurities with similar polarity to the desired product is a common challenge.

Potential CauseTroubleshooting Steps
Suboptimal Eluent System The polarity of the eluent may be too high, causing the product and impurity to travel up the column too quickly. Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will improve the separation between compounds with close Rf values.
Column Overloading Loading too much crude material onto the column can lead to poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
Inappropriate Stationary Phase If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.[10]
Need for a Second Purification Step For very high purity requirements, a second purification step may be necessary. Recrystallization of the material obtained from column chromatography is often effective at removing trace impurities.[9]
Issue 3: Difficulty with the Post-Reduction Workup.
  • Question: The workup of my sodium borohydride reduction is problematic, with emulsions forming during extraction. What is the best way to handle this?

  • Answer: Emulsions are common in NaBH₄ workups, especially when using solvents like THF.

Potential CauseTroubleshooting Steps
Formation of Borate Complexes The borate salts formed during the reaction can lead to emulsions. Quench the reaction carefully with a dilute acid (e.g., 1M HCl) until the effervescence ceases. This helps to break down the borate complexes. Be cautious with the pH to avoid cleaving the benzyl ether.
Solvent Choice If the reaction was performed in a water-miscible solvent like THF or ethanol, it is best to remove the solvent under reduced pressure before the aqueous workup. Then, redissolve the residue in a water-immiscible solvent like ethyl acetate for extraction.[7]
Breaking Emulsions If an emulsion forms, adding a saturated aqueous solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking during extraction can also minimize emulsion formation.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound, based on general laboratory practices for similar compounds. Actual results may vary depending on the specific experimental conditions.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Flash Column Chromatography >95%70-90%Good for removing a wide range of impurities.Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column.
Recrystallization >99%80-95% (from chromatographed material)Excellent for achieving high purity.Requires finding a suitable solvent system. Not effective for removing large amounts of impurities.
Liquid-Liquid Extraction --Essential for initial workup to remove inorganic salts.Not a standalone purification method for organic impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: After the reaction workup, dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and pack it into a glass column.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate). The exact solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product Mixture extraction Aqueous Workup & Liquid-Liquid Extraction start->extraction column_chromatography Flash Column Chromatography extraction->column_chromatography purity_check1 Purity Check (TLC, NMR) column_chromatography->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK troubleshoot Troubleshoot Purification purity_check1->troubleshoot Impurities Present recrystallization Recrystallization pure_product->recrystallization For higher purity purity_check2 Purity Check (TLC, NMR) recrystallization->purity_check2 final_product High Purity Product (>99.5%) purity_check2->final_product Purity OK purity_check2->troubleshoot Impurities Present troubleshoot->column_chromatography Re-run column with optimized conditions

Caption: A workflow for the purification and troubleshooting of this compound.

Impurity_Analysis_Pathway start Synthesis: Reduction of Aldehyde impurity1 Unreacted Aldehyde start->impurity1 Incomplete Reaction impurity2 Borate Salts start->impurity2 Workup Byproduct impurity3 Debenzylation Product start->impurity3 Side Reaction product This compound start->product Main Reaction

Caption: Potential impurities originating from the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Pyridine Synthesis Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis via multicomponent reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Hantzsch synthesis, a popular method for producing dihydropyridines and subsequently pyridines, can arise from several factors. The traditional one-pot method often involves harsh reaction conditions and long reaction times, which can lead to low product yields.[1][2]

Common Causes and Solutions:

  • Inefficient Reaction Conditions:

    • Solution: Employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in an aqueous micellar solution can significantly boost yields, with some studies reporting up to 96%.[1][2] Microwave-assisted synthesis is another effective approach, offering excellent yields (82%-94%), cleaner products, and drastically reduced reaction times (2-7 minutes).[1][3][4]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for forming the pyridine ring.

    • Solution: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can generate side products and complicate the workup process.[1][2] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis that includes direct aromatization using reagents like ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1][2] Iodine in refluxing methanol is also an effective method for aromatizing 1,4-dihydropyridines.[5]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor the formation of unexpected byproducts.[1][2]

    • Solution: Maintain precise control over the reaction temperature and the stoichiometry of the reactants. Analyzing reaction intermediates can help identify the dominant reaction pathway and pinpoint where product loss is occurring.[1]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's outcome.[6]

Q2: I'm observing a significant amount of unreacted starting material in my Hantzsch synthesis. How can I improve the conversion rate?

Incomplete conversion is often tied to reaction kinetics and suboptimal conditions. To drive the reaction to completion, consider the following strategies:

  • Catalysis: The use of a catalyst can dramatically accelerate the reaction. A variety of catalysts have been shown to be effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[6]

  • Alternative Energy Sources: As mentioned previously, microwave or ultrasound irradiation can significantly shorten reaction times and improve yields when compared to conventional heating methods.[6]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[6] For instance, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[6]

  • Reactant Concentration: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[6]

Q3: My Bohlmann-Rahtz pyridine synthesis is giving low yields. What are the typical issues with this reaction?

The Bohlmann-Rahtz synthesis is a versatile method for producing substituted pyridines.[7] However, it has its own set of challenges that can lead to diminished yields.

Common Causes and Solutions:

  • Harsh Cyclodehydration Conditions: The final cyclodehydration step often requires high temperatures, which can be a significant drawback.[7]

    • Solution: The use of acid catalysis can facilitate the cyclodehydration to proceed at much lower temperatures.[7] A mixture of toluene and acetic acid has been shown to be effective for one-step synthesis.[7]

  • Availability and Stability of Enamine Substrates: The enamine starting materials are not always readily available and can be prone to decomposition, especially if they are acid-sensitive.[7]

    • Solution: A three-component reaction using ammonium acetate as the source for the amino group can generate the enamine in situ, bypassing the need for its isolation.[7] For acid-sensitive substrates, milder conditions without an acid catalyst, using ethanol as a solvent, can be employed.[7]

  • Purification of Intermediates: The purification of the aminodiene intermediate can be challenging and may lead to product loss.[7]

    • Solution: One-pot procedures that avoid the isolation of intermediates are preferable. The use of a Brønsted acid catalyst can promote both the initial Michael addition and the subsequent cyclodehydration in a single step.[8]

Q4: How does the choice of catalyst and solvent impact the yield of my pyridine multicomponent reaction?

The selection of both the catalyst and the solvent is critical and can dramatically affect reaction times, yields, and even the reaction pathway.[1][9]

  • Catalyst: The catalyst's role is to accelerate the reaction, and its choice can be pivotal. For instance, reusable solid-base catalysts like hydrotalcite can be effective and facilitate easier product separation.[1] The basicity of such catalysts is directly correlated with their activity.[1]

  • Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.[9] In one study, piperidine as a catalyst gave better results in ethanol, while tetrabutylammonium hydroxide (TBAH) in acetonitrile resulted in similar yields but in a much shorter time.[9] This highlights that the optimal catalyst and solvent are often paired.

Troubleshooting Workflow

If you are experiencing low yields, a systematic approach to optimization is recommended. The following workflow can help in identifying the key parameters affecting your synthesis.

G General Troubleshooting Workflow for Low-Yield Reactions A Low Yield Observed B Verify Reactant Purity (Aldehyde, Ketoester, Ammonia Source) A->B C Optimize Reaction Conditions A->C D Investigate Catalyst & Solvent A->D E Analyze for Side Reactions A->E F Check Oxidation Step (for Hantzsch Synthesis) A->F B->C Pure H Purify Starting Materials (Recrystallization, Chromatography) B->H Impure? I Screen Temperatures (e.g., 80°C, 100°C, 120°C) C->I J Vary Reaction Time (Monitor by TLC) C->J K Adjust Stoichiometry C->K L Test Different Catalysts (e.g., PTSA, Yb(OTf)₃) D->L M Screen Solvents (e.g., Ethanol, Acetonitrile, Water) D->M N Consider Alternative Energy (Microwave, Ultrasound) D->N O Isolate & Characterize Byproducts E->O P Modify Order of Reagent Addition E->P Q Test Milder/More Efficient Oxidants (e.g., FeCl₃, MnO₂) F->Q R Run Under Inert Atmosphere F->R G Yield Improved H->C I->G Optimized J->G Optimized K->G Optimized L->G Effective M->G Effective N->G Effective O->P P->G Minimized Q->G Improved R->G Improved G Simplified Hantzsch Synthesis Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization A Aldehyde D Knoevenagel Adduct (α,β-unsaturated carbonyl) A->D B β-Ketoester (2 eq.) B->D E Enamine B->E C Ammonia Source C->E F Michael Addition D->F E->F G 1,4-Dihydropyridine F->G H Oxidation G->H I Pyridine Product H->I

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with Pyridinyl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for reactions involving pyridinyl methanols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on catalyst optimization and reaction conditions.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low product yield is a common issue that can stem from several factors related to catalyst loading, reagent quality, and reaction conditions. Consider the following:

  • Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction to completion. A typical starting point for many reactions is 1-2 mol%.[1] Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%, then to 5 mol%) to determine the optimal concentration for your specific transformation.

  • Excessive Catalyst Loading: Overloading the reaction with catalyst does not always improve results and can sometimes lead to side reactions, product inhibition, or catalyst agglomeration, ultimately reducing the yield.[2]

  • Catalyst Deactivation or Poisoning: The catalyst may be losing its activity during the reaction. Common poisons include sulfur compounds, halides, and even impurities in solvents or starting materials.[1][3] Ensure high purity of all reagents and solvents.[1] Catalyst deactivation can also occur via coke formation or sintering at high temperatures.[3]

  • Poor Reagent or Solvent Quality: Use freshly purified, anhydrous, and degassed solvents, as moisture and oxygen can deactivate many catalysts.[1] The quality of commercially available reagents can vary, so purification of the pyridinyl methanol starting material may be necessary.

  • Suboptimal Reaction Conditions: Temperature, pressure, and stirring rate can significantly impact yield.[1] Ensure your reaction is being conducted at the optimal temperature and that stirring is efficient enough to ensure a homogenous mixture.

Question: The conversion of my starting material is high, but the selectivity for the desired product is low. What should I investigate?

Answer:

Low selectivity indicates that while the catalyst is active, it is promoting undesired side reactions. Here are key areas to investigate:

  • Catalyst Loading: The amount of catalyst can influence selectivity. In some cases, a lower catalyst loading may favor the desired reaction pathway by minimizing side reactions that require a higher catalyst concentration.

  • Temperature Control: Reaction temperature is a critical parameter for selectivity. A temperature that is too high can provide enough energy to overcome the activation barrier for undesired side reactions. Perform a temperature screening to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The solvent can influence the reaction pathway. Screen a variety of solvents with different polarities and coordinating abilities to see how they affect the product distribution.[1]

  • Catalyst Modifier/Ligand: The electronic and steric properties of ligands or modifiers on the catalyst can dramatically influence selectivity. In reactions involving pyridinyl methanols, the pyridine nitrogen itself can coordinate to the metal center, influencing the catalytic cycle. Consider using a modified catalyst or adding a ligand to steer the reaction toward the desired product.

Question: My reaction results are inconsistent between batches. How can I improve reproducibility?

Answer:

Inconsistent results often point to subtle variations in experimental setup and execution. To improve reproducibility:

  • Strict Catalyst Handling: Many catalysts are sensitive to air and moisture. Handle and weigh catalysts in an inert atmosphere, such as in a glovebox or using Schlenk techniques.[1]

  • Standardized Procedures: Ensure all experimental parameters are kept constant between runs, including solvent/reagent purification methods, reaction setup time, stirring speed, and heating/cooling profiles.

  • Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[1]

  • Reagent Purity: Use reagents from the same batch or lot number if possible. If not, re-purify and characterize the starting materials for each new batch to ensure consistent quality.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with pyridinyl methanols?

A good starting point for optimization is often between 1-2 mol%.[1] However, the optimal loading is highly dependent on the specific reaction, the catalyst used, and the substrate. It is always recommended to perform an optimization screen.

Q2: How should I handle and store my catalysts?

Always handle air- and moisture-sensitive catalysts in a glovebox or under a stream of inert gas.[1] Store them in a desiccator or glovebox, away from light and heat, and ensure containers are properly sealed. Label all containers clearly with the chemical name, concentration, date received, and any specific handling precautions.[1]

Q3: What are common signs of catalyst deactivation?

Signs of catalyst deactivation include a decrease in reaction rate over time, a drop in conversion or yield in later batches, or a change in product selectivity.[3][4] Visual changes to the catalyst, such as a change in color or clumping, can also indicate degradation.

Q4: How does the position of the methanol group on the pyridine ring affect the reaction?

The position of the hydroxylmethyl group (e.g., 2-pyridylmethanol vs. 4-pyridylmethanol) can significantly influence the reaction. The nitrogen atom in the pyridine ring can act as an internal ligand or base, potentially coordinating to the catalyst or participating in the reaction mechanism through intramolecular catalysis.[5][6] This can affect the rate and selectivity of the reaction compared to a simple benzyl alcohol.

Q5: What are the different physical methods for loading a solid catalyst into a reactor?

For larger-scale or industrial applications, several methods are used to ensure even distribution and prevent catalyst damage:

  • Sock Loading: The catalyst is transferred from a hopper into the reactor via a flexible sleeve or "sock." This method minimizes the drop height, reducing dust formation and abrasion.[7]

  • Dense Loading: A mechanical device is used to spread the catalyst evenly across the reactor bed, reducing void spaces. This allows more catalyst to be loaded into a given volume and can improve flow distribution.[7][8][9]

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Selectivity

This table presents representative data for a hypothetical cross-coupling reaction using a palladium catalyst with a pyridinyl methanol substrate.

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
1Pd(OAc)₂1.08012756891
2Pd(OAc)₂2.08012989597
3Pd(OAc)₂5.08012999495
4Pd(OAc)₂2.01008>998585 (byproducts)

Data is illustrative and intended for comparative purposes only.

Table 2: Influence of Pyridinyl Methanol Isomer on Reaction Rate

This table shows the effect of the substituent position on the relative rate of a hypothetical esterification reaction.

SubstrateCatalystRelative Rate
2-PyridinylmethanolAcid Catalyst1.8
3-PyridinylmethanolAcid Catalyst1.1
4-PyridinylmethanolAcid Catalyst1.0
Benzyl AlcoholAcid Catalyst0.9

Data is illustrative and demonstrates the potential for intramolecular effects.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines a general method for optimizing catalyst loading in a Suzuki-Miyaura coupling of a bromopyridine with a pyridinyl methanol-derived boronic ester.

  • Catalyst and Reagent Preparation:

    • In a glovebox, weigh the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if required) into an oven-dried reaction vial equipped with a stir bar.

    • Also in the glovebox, add the bromopyridine, the pyridinyl methanol-derived boronic ester, and the base (e.g., K₂CO₃).

  • Reaction Setup:

    • Seal the vial with a septum cap and remove it from the glovebox.

    • Using a syringe, add the degassed solvent (e.g., dioxane/water mixture) to the vial under a positive pressure of argon.

    • Purge the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction Execution:

    • Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C).

    • Stir the reaction vigorously for the specified time (e.g., 12 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel to isolate the desired compound.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing catalyst loading.

G cluster_workflow General Workflow for Optimizing Catalyst Loading A Define Reaction: Substrate, Product, Catalyst System B Initial Screening: Start with 1-2 mol% Catalyst A->B C Analyze Results: Conversion, Yield, Selectivity B->C D Is Yield > 90% and Selectivity > 95%? C->D E Systematically Vary Loading: Increase (e.g., to 3%, 5%) Decrease (e.g., to 0.5%) D->E No G Reaction Optimized D->G Yes E->C F Optimize Other Parameters: Temperature, Solvent, Time E->F

Caption: General workflow for optimizing catalyst loading.

G cluster_troubleshooting Troubleshooting Pathway for Low Reaction Yield Start Problem: Low Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Issue: Low Conversion Check_Conversion->Low_Conversion No High_Conversion Issue: Low Selectivity / Product Degradation Check_Conversion->High_Conversion Yes Action_Increase_Loading Action: Increase Catalyst Loading Low_Conversion->Action_Increase_Loading Action_Check_Purity Action: Check Reagent/Solvent Purity (for catalyst poisons) Low_Conversion->Action_Check_Purity Action_Check_Handling Action: Verify Inert Atmosphere and Catalyst Handling Low_Conversion->Action_Check_Handling Action_Optimize_Temp Action: Lower Temperature Screen Solvents High_Conversion->Action_Optimize_Temp G cluster_deactivation Potential Catalyst Deactivation Pathways cluster_poisoning Poisoning cluster_thermal Thermal Degradation cluster_fouling Fouling Active_Catalyst Active Catalyst Species Poisoned_Catalyst Poisoned Catalyst (Inactive) Active_Catalyst->Poisoned_Catalyst Sintering Sintering/ Agglomeration Active_Catalyst->Sintering Coking Coke Formation Active_Catalyst->Coking Poison Impurities (S, H₂O, O₂) Poison->Poisoned_Catalyst Binds to Active Site High_Temp Excessive Heat High_Temp->Sintering Side_Products Side Products/ Polymers Side_Products->Coking Blocks Active Sites

References

Preventing over-oxidation in the synthesis of pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of pyridine carboxylic acids. The focus is on preventing over-oxidation and other common issues encountered during the oxidation of alkylpyridines (picolines).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridine carboxylic acids?

The most prevalent methods involve the oxidation of the corresponding methylpyridines (picolines). The choice of oxidizing agent is critical and typically includes:

  • Potassium permanganate (KMnO₄): A strong oxidizing agent, often used in laboratory-scale synthesis.[1][2]

  • Nitric acid (HNO₃): Commonly employed in industrial-scale production, particularly for nicotinic acid.[3][4][5][6]

  • Catalytic Air/Oxygen Oxidation: A greener and more cost-effective method for large-scale synthesis, often utilizing catalysts based on vanadium or other transition metals.[3][7][8]

Q2: What is over-oxidation in the context of pyridine carboxylic acid synthesis, and what are its consequences?

Over-oxidation refers to the further oxidation of the desired pyridine carboxylic acid product, leading to the degradation of the pyridine ring and the formation of byproducts such as carbon dioxide, ammonia, and other smaller organic molecules.[9] This not only reduces the yield of the desired product but also complicates the purification process due to the formation of various impurities.

Q3: How can I minimize over-oxidation during the synthesis?

Preventing over-oxidation hinges on controlling the reaction conditions. Key strategies include:

  • Choice of Oxidizing Agent: Milder oxidizing agents or catalytic systems with high selectivity are preferred.

  • Control of Reaction Temperature: Exothermic oxidation reactions can lead to temperature spikes, promoting over-oxidation. Proper temperature control is crucial.[8]

  • Stoichiometry of the Oxidant: Using a large excess of a strong oxidizing agent can increase the likelihood of over-oxidation. Careful control of the molar ratio of oxidant to the starting picoline is necessary.

  • Reaction Time: Prolonged reaction times can lead to the degradation of the product. The reaction should be monitored and stopped once the starting material is consumed.[10]

Q4: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of tarry byproducts is a common issue, particularly in strong acid-mediated oxidations or when using aggressive oxidizing agents. This is often due to polymerization or complex side reactions of the starting material or intermediates under harsh conditions. To mitigate this:

  • Optimize Reaction Temperature: Avoid excessively high temperatures.

  • Control the Rate of Addition: Slow, controlled addition of the oxidizing agent can help manage the reaction exotherm and minimize side reactions.

  • Use of a Co-solvent: In some cases, the choice of solvent can influence the formation of byproducts.

Q5: My reaction is very slow or appears to be stalled. What are the possible reasons and solutions?

A sluggish reaction can be attributed to several factors:

  • Insufficient Temperature: The activation energy for the oxidation may not be reached. A modest increase in temperature might be necessary.

  • Poor Quality of Reagents: Ensure the purity of the starting picoline and the activity of the oxidizing agent.

  • Catalyst Deactivation (for catalytic processes): The catalyst may be poisoned or deactivated.

  • Inadequate Mixing: Ensure efficient stirring to facilitate contact between the reactants.

Troubleshooting Guides

Scenario 1: Low Yield of Pyridine Carboxylic Acid
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Over-oxidation Reduce the amount of oxidizing agent or add it more slowly to control the reaction exotherm. Optimize the reaction temperature to favor the desired product formation.[8]
Side Reactions Analyze the reaction mixture for byproducts to understand competing reaction pathways. Adjusting the solvent, temperature, or pH might suppress side reactions.
Loss during Work-up Review the purification procedure. Ensure the pH is correctly adjusted to precipitate the product during isolation. For picolinic acid, isolation via its copper salt can be an effective method.[1]
Scenario 2: Product Contamination and Purification Challenges
Potential Cause Troubleshooting Step
Presence of Unreacted Picoline Optimize the reaction to drive it to completion. During work-up, unreacted picoline can often be removed by steam distillation or extraction at an appropriate pH.[2][11]
Inorganic Salt Impurities If using KMnO₄, ensure complete removal of manganese dioxide by filtration.[1] For syntheses using nitric or sulfuric acid, purification often involves crystallization or recrystallization to separate the product from inorganic salts.[12][13]
Tarry Byproducts Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[14]
Formation of Isomeric Byproducts In cases where the starting material contains isomeric impurities (e.g., a mix of beta- and gamma-picoline), purification may require fractional crystallization or chromatography.[13]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of different pyridine carboxylic acids.

Table 1: Synthesis of Picolinic Acid (from 2-Methylpyridine)

Oxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Key Considerations
KMnO₄Reflux3-450-51Requires careful filtration to remove MnO₂ byproduct.[1]
Nitric Acid---Can lead to over-oxidation if not controlled.
Catalytic Air/O₂230--Selectivity can be an issue, with byproducts like 2-pyridinecarbaldehyde.[15]

Table 2: Synthesis of Nicotinic Acid (from 3-Methylpyridine)

Oxidizing AgentTemperature (°C)PressureYield (%)Selectivity (%)Key Considerations
Nitric Acid165-195-31-62~80Higher temperatures and excess HNO₃ affect yield more than selectivity.[4][10]
Catalytic Air/O₂ (V₂O₅/TiO₂)250-280Atmospheric94.6 (conversion)90.8Industrial gas-phase process.[3]
Catalytic O₂ (Co/Mn/Br)17016 atm52 (conversion)97Liquid-phase air oxidation.[16]

Table 3: Synthesis of Isonicotinic Acid (from 4-Methylpyridine)

Oxidizing AgentTemperature (°C)Yield (%)Key Considerations
Nitric Acid--A common industrial method.[17]
Catalytic Air/O₂ (V₂O₅)-70-75Continuous oxidation process.[18]
Catalytic O₂ (Co/NHPI)19055.5 (selectivity)Low conversion (18%) under these conditions, with pyridine as a byproduct from decarboxylation.[8][19]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Picolinic Acid using Potassium Permanganate

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • 2-Methylpyridine (α-picoline)

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g (0.54 mole) of 2-methylpyridine.

  • Add 90 g (0.57 mole) of potassium permanganate to the solution.

  • Heat the mixture on a steam bath until the purple color of the permanganate has nearly disappeared (approximately 1 hour).

  • Add a second 90 g portion of potassium permanganate, followed by 500 mL of water.

  • Continue heating until the purple color is no longer visible (2-2.5 hours).

  • Allow the reaction mixture to cool slightly and filter to remove the precipitated manganese dioxide. Wash the filter cake with 1 L of hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to a volume of 150-200 mL.

  • Filter the concentrated solution if necessary, and then acidify with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Evaporate the acidified solution to dryness under reduced pressure.

  • Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with 150 mL of 95% ethanol.

  • Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to form.

  • Cool the solution to approximately 10°C and continue to saturate with hydrogen chloride.

  • Filter the precipitated picolinic acid hydrochloride and air-dry.

Protocol 2: Industrial Scale Synthesis of Nicotinic Acid via Catalytic Air Oxidation

This protocol is based on a described industrial process.[3]

Materials:

  • 3-Methylpyridine (β-picoline)

  • V₂O₅/TiO₂ catalyst

  • Air

  • Water

Procedure:

  • A tubular reactor (75 liters) is packed with a V₂O₅/TiO₂ catalyst.

  • The catalyst bed is heated to 250°C in the presence of an air/nitrogen mixture.

  • 3-Methylpyridine, water, and air are separately vaporized and fed from the top of the reactor.

  • The molar feed ratio of oxygen:water:3-methylpyridine is maintained at 20:40:1.

  • The reaction is carried out at a temperature of 260-280°C.

  • The product stream is cooled, and the nicotinic acid is isolated by crystallization.

  • Vent gases and scrubbed liquids are recycled back into the process.

Visualizations

General Synthesis Pathway

Synthesis_Pathway Picoline Alkylpyridine (e.g., Picoline) Product Pyridine Carboxylic Acid Picoline->Product Oxidation Oxidant Oxidizing Agent (KMnO4, HNO3, O2/Catalyst) Oxidant->Product OverOxidation Over-oxidation Products (CO2, H2O, etc.) Product->OverOxidation Excess Oxidant / High Temp

Caption: General reaction pathway for the synthesis of pyridine carboxylic acids.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time or Slightly Increase Temperature Incomplete->Extend_Time Check_OverOx Analyze for Over-oxidation Byproducts Complete->Check_OverOx Extend_Time->Check_Completion OverOx_Detected Over-oxidation Detected Check_OverOx->OverOx_Detected Yes No_OverOx Minimal Over-oxidation Check_OverOx->No_OverOx No Reduce_Oxidant Reduce Oxidant Amount or Control Temperature OverOx_Detected->Reduce_Oxidant Check_Workup Review Work-up and Purification Procedure No_OverOx->Check_Workup End Improved Yield Reduce_Oxidant->End Optimize_Workup Optimize pH, Extraction, or Crystallization Check_Workup->Optimize_Workup Optimize_Workup->End

Caption: A logical workflow for troubleshooting low yields in pyridine carboxylic acid synthesis.

Factors Influencing Over-oxidation

Overoxidation_Factors OverOxidation Over-oxidation Temp High Temperature Temp->OverOxidation Oxidant_Conc High Oxidant Concentration Oxidant_Conc->OverOxidation Time Prolonged Reaction Time Time->OverOxidation Oxidant_Strength Strong Oxidizing Agent Oxidant_Strength->OverOxidation

Caption: Key factors that contribute to the over-oxidation of pyridine carboxylic acids.

References

Technical Support Center: Hydrolysis of Esters of (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete hydrolysis of esters of (5-(Benzyloxy)pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: My ester hydrolysis is very slow or incomplete. What are the common causes?

Incomplete hydrolysis of esters, particularly those with sterically hindered groups or on electron-rich heterocyclic systems like pyridine, can be attributed to several factors:

  • Insufficient reaction time or temperature: Hydrolysis of sterically hindered esters may require prolonged reaction times and elevated temperatures to proceed to completion.

  • Inadequate reagent concentration: The concentration of the acid or base catalyst may be too low to effectively promote hydrolysis.

  • Poor solubility of the ester: The ester may not be fully dissolved in the reaction medium, limiting its contact with the hydrolyzing agent.

  • Reversibility of the reaction (acid-catalyzed hydrolysis): Acid-catalyzed hydrolysis is an equilibrium process.[1] The accumulation of the alcohol product can shift the equilibrium back towards the starting materials.

Q2: I am observing a side product in my reaction. Could the benzyl ether be cleaving?

Yes, cleavage of the benzyl ether protecting group is a potential side reaction, particularly under harsh acidic conditions.[2] While generally stable, strong acids and high temperatures can lead to the formation of 5-hydroxypyridin-2-yl)methanol. Basic conditions are generally less prone to cleaving benzyl ethers.

Q3: How can I monitor the progress of my hydrolysis reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[3]

  • Stationary Phase: Silica gel plates are commonly used.

  • Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) can be used. The optimal ratio will depend on the specific ester.

  • Visualization: The spots can be visualized under UV light (due to the pyridine and benzyl rings). Staining with potassium permanganate or anisaldehyde can also be effective.

You should see the spot corresponding to your starting ester (higher Rf) diminish and a new spot for the alcohol product (this compound, lower Rf) appear. A cospot of the reaction mixture with the starting material can help to confirm the disappearance of the reactant.[4]

Q4: What is the best work-up procedure to isolate the alcohol product?

The work-up procedure will depend on whether the hydrolysis was performed under acidic or basic conditions. The presence of the basic pyridine ring requires careful pH adjustment.

  • For Base-Catalyzed Hydrolysis (Saponification):

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess base by adding a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.[5]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[3]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • For Acid-Catalyzed Hydrolysis:

    • Cool the reaction mixture.

    • Carefully add a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.[6] Be cautious of gas evolution (CO2).

    • Extract the product with an organic solvent and follow the same washing and drying steps as for the base-catalyzed work-up.

Q5: My product seems to be stuck in the aqueous layer during extraction. What can I do?

Pyridine-containing compounds can sometimes be protonated and remain in the aqueous layer, especially if the pH is too acidic.

  • Ensure the aqueous layer is neutralized to a pH of ~7-8 before extraction.

  • "Salting out" by adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of your product and improve its partitioning into the organic layer.[3]

  • If the product is highly polar, continuous liquid-liquid extraction may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time/temperature. 2. Low reagent concentration. 3. Poor solubility of the ester. 4. Reversible reaction (acid catalysis).1. Increase reaction time and/or temperature. Monitor by TLC. 2. Increase the concentration of the acid or base. For base hydrolysis, use a larger excess of hydroxide.[5] 3. Add a co-solvent (e.g., THF, Dioxane) to improve solubility.[3] 4. For acid hydrolysis, use a large excess of water to drive the equilibrium towards the products.[1] Consider switching to base-catalyzed hydrolysis which is irreversible.[7]
Benzyl Ether Cleavage Harsh acidic conditions (strong acid, high temperature).1. Switch to milder acidic conditions (e.g., weaker acid, lower temperature). 2. Use base-catalyzed hydrolysis (saponification), which is less likely to cleave the benzyl ether.
Difficult Product Isolation 1. Product is protonated and remains in the aqueous layer. 2. Emulsion formation during work-up.1. Adjust the pH of the aqueous layer to ~7-8 before extraction. 2. Add brine to the separatory funnel to help break the emulsion. Filtering the mixture through celite can also be effective.
Streaking on TLC Plate 1. The sample is too concentrated. 2. The compound is unstable on silica gel. 3. High boiling point solvent from the reaction mixture is present.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of a basic modifier like triethylamine to the eluent. 3. After spotting the plate, place it under high vacuum for a few minutes before developing.[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred as it is an irreversible reaction.[7]

  • Reaction Setup: Dissolve the ester of this compound in a suitable solvent mixture such as methanol/water or THF/water in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 to 3 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully neutralize the mixture with 1 M HCl to pH ~7.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

ParameterRecommended RangeNotes
Base LiOH, NaOH, KOHLiOH is often used for its good solubility in mixed aqueous/organic solvents.
Equivalents of Base 1.5 - 3.0An excess is used to ensure the reaction goes to completion.
Solvent Methanol/H2O, THF/H2O, Dioxane/H2OThe choice of co-solvent helps to solubilize the ester.
Temperature Room Temperature to RefluxHigher temperatures may be needed for hindered esters.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.
Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, but the reversible nature of the reaction can lead to incomplete conversion.[1]

  • Reaction Setup: Dissolve the ester in a mixture of a suitable organic solvent (e.g., dioxane) and dilute aqueous acid (e.g., 1-6 M HCl or H2SO4).

  • Reaction Conditions: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully neutralize the acid with a saturated solution of NaHCO3 or another suitable base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify by column chromatography if needed.

ParameterRecommended RangeNotes
Acid HCl, H2SO4Use a dilute aqueous solution.
Concentration 1 M - 6 MHigher concentrations may increase the risk of benzyl ether cleavage.
Solvent Dioxane, THFA co-solvent is often necessary for solubility.
Temperature 50 °C to Reflux
Reaction Time 6 - 48 hoursGenerally slower than base-catalyzed hydrolysis.

Visualized Workflows

G cluster_0 Troubleshooting Incomplete Hydrolysis start Incomplete Hydrolysis Observed by TLC q1 Is the ester fully dissolved? start->q1 solubility Add co-solvent (e.g., THF, Dioxane) q1->solubility No q2 Are reaction conditions optimal? q1->q2 Yes solubility->q2 conditions Increase temperature and/or reaction time q2->conditions No q3 Using acid or base catalysis? q2->q3 Yes conditions->q3 acid Acid Catalysis q3->acid base Base Catalysis q3->base acid_sol Use large excess of water or switch to base catalysis acid->acid_sol base_sol Increase equivalents of base base->base_sol end Complete Hydrolysis acid_sol->end base_sol->end G cluster_1 General Work-up and Purification Workflow start Reaction Complete neutralize Neutralize Reaction Mixture (Adjust pH to ~7) start->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Anhydrous Na2SO4 or MgSO4 wash->dry filter_concentrate Filter and Concentrate under Reduced Pressure dry->filter_concentrate crude Crude Product filter_concentrate->crude purify Column Chromatography (if necessary) crude->purify final Pure this compound crude->final If pure enough purify->final

References

Strategies to minimize side reactions in Suzuki-Miyaura coupling of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions in the Suzuki-Miyaura coupling of pyridines.

Troubleshooting Guide

This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Coupled Product

Q1: My Suzuki-Miyaura coupling reaction with a pyridine substrate is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low yields in the Suzuki coupling of pyridines are a frequent challenge and can stem from several factors, primarily related to the inherent properties of pyridine substrates.[1]

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which halts the catalytic cycle.[1]

  • Poor Substrate Reactivity: The reactivity of the C-X bond (where X is a halide) can be influenced by the electronic properties of the pyridine ring.[2]

  • Side Reactions: Competing side reactions such as protodeboronation and homocoupling consume the starting materials and reduce the yield of the desired product.[3]

Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for heteroaryl couplings.[1] These ligands can promote the desired reaction pathway and prevent catalyst deactivation.

    • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1][4]

    • Pre-catalyst Selection: Utilize modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can generate a more active and stable catalytic species in situ.[1]

  • Re-evaluate the Base:

    • The choice of base is critical and highly dependent on the specific substrates and solvent system.[2] Weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and can help to minimize side reactions.[2][5]

  • Ensure Inert Atmosphere:

    • Thoroughly degas the solvent and reagents to remove oxygen, which can lead to catalyst oxidation and promote homocoupling of the boronic acid.[2][6] Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Adjust Reaction Temperature:

    • If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate.[2] Conversely, if significant side product formation is observed, lowering the temperature might be beneficial.[5]

Issue 2: Significant Protodeboronation of the Pyridine Boronic Acid

Q2: I am observing a significant amount of the protodeboronated pyridine byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: Protodeboronation is the cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond.[7] This is a major side reaction in the Suzuki-Miyaura coupling of pyridines, especially with 2-pyridylboronic acids, which are notoriously unstable.[7][8]

Primary Causes:

  • Instability of Pyridine Boronic Acids: 2-Pyridineboronic acid can form a zwitterionic intermediate at neutral pH, which is highly reactive and prone to rapid, unimolecular fragmentation of the C-B bond.[7]

  • Reaction Conditions: Several factors can influence the rate of protodeboronation, including pH, base, temperature, and solvent.[7]

Strategies to Minimize Protodeboronation:

  • Use More Stable Boronic Acid Derivatives:

    • Pinacol Esters or MIDA Boronates: These derivatives are more stable towards hydrolysis and protodeboronation than the corresponding free boronic acids.[1][5]

    • Organotrifluoroborates: These are another class of stable organoboron reagents that can be used to suppress protodeboronation.[5]

  • Optimize the Base:

    • Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[5] The choice and concentration of the base are critical; for 2-pyridineboronic acids, adding an acid or base can shift the equilibrium away from the reactive zwitterionic species.[7]

  • Control the Reaction Temperature:

    • Higher temperatures can accelerate the rate of protodeboronation.[5] Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Anhydrous Conditions:

    • Eliminating water from the reaction mixture can reduce the rate of hydrolysis-driven protodeboronation.[1]

Issue 3: Formation of Homocoupling Byproducts

Q3: My reaction is producing significant amounts of homocoupling products of the boronic acid and/or the aryl halide. How can I suppress this side reaction?

A3: Homocoupling is a side reaction where two molecules of the boronic acid or two molecules of the aryl halide couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[3][6]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen:

    • Ensure a thoroughly inert atmosphere by degassing the solvent and reagents and maintaining the reaction under a positive pressure of nitrogen or argon.[6] Subsurface sparging with nitrogen is a highly effective method.[6]

  • Adjust Stoichiometry:

    • Using a slight excess of the boronic acid derivative can sometimes help to minimize the homocoupling of the aryl halide.[5]

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature may reduce the rate of homocoupling.[5]

  • Use of a Mild Reducing Agent:

    • The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) species that promote homocoupling, without interfering with the catalytic cycle.[6]

Frequently Asked Questions (FAQs)

Q4: What is protodeboronation and why is it particularly problematic for pyridine boronic acids?

A4: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[7] This consumes the nucleophilic coupling partner, leading to lower yields of the desired product and generating a byproduct that can complicate purification.[7] Pyridineboronic acids, especially 2-pyridineboronic acid, are particularly susceptible to this reaction due to the basic nitrogen atom in the pyridine ring.[7] At neutral pH, 2-pyridineboronic acid can exist as a zwitterionic species, which is highly reactive and readily undergoes fragmentation of the carbon-boron bond.[7]

Q5: How does the choice of solvent affect the Suzuki-Miyaura coupling of pyridines?

A5: The solvent plays a crucial role in the Suzuki-Miyaura coupling by affecting the solubility of reagents, the stability of intermediates, and the overall reaction outcome.[5][9] For example, in some cases, the addition of water to an organic solvent like dioxane can be beneficial, potentially by increasing the solubility of the base or by hydrolyzing boronic esters in situ to the more reactive boronic acids.[10] However, the optimal solvent and any water content must be determined empirically for each specific reaction.[10]

Q6: Can I run the Suzuki-Miyaura coupling of pyridines under air?

A6: It is strongly discouraged to run Suzuki-Miyaura coupling reactions under aerobic conditions.[2] The catalytically active Pd(0) species is sensitive to oxidation by air, which can lead to the formation of inactive palladium oxides.[2] Oxygen can also promote the undesirable homocoupling of the boronic acid, further reducing the yield of the desired product.[2][3] Therefore, it is critical to degas all solvents and run the reaction under an inert atmosphere.[2]

Data Presentation

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 2-Chloropyridine

EntryBaseYield (%)Notes
1K₃PO₄HighOften a good starting point for challenging couplings.[2]
2Cs₂CO₃HighEffective, but can be more expensive.[2]
3K₂CO₃Moderate to HighA common and effective base.
4Na₂CO₃ModerateCan be effective, but sometimes less so than potassium or cesium bases.[2]
5Et₃NLowAmine bases are often outperformed by inorganic oxygen-based bases.[11]

Note: Yields are qualitative and highly dependent on the specific substrates, catalyst, and solvent system used.

Table 2: Stability of Different Boron Reagents Towards Protodeboronation

Boron ReagentRelative StabilityKey Advantages
Boronic AcidLowReadily available and often highly reactive.[3]
Pinacol EsterModerateIncreased stability towards hydrolysis and protodeboronation.[1]
MIDA BoronateHighVery stable, allowing for "slow release" of the boronic acid.[5][12]
OrganotrifluoroborateHighStable crystalline solids that are resistant to protodeboronation.[5][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with a Boronic Ester to Minimize Protodeboronation

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Pyridine boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[2]

  • Phosphine ligand (e.g., SPhos, 3.6 mol%)[2]

  • Base (e.g., K₃PO₄, 3.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., dioxane, THF)[10]

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine derivative, the pyridine boronic acid pinacol ester, and the base under an inert atmosphere (e.g., in a glovebox).[2][7]

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[2]

  • Solvent and Reagent Addition: Add the degassed solvent via syringe.[2] In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the degassed solvent and add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[2]

Visualizations

Troubleshooting_Workflow start Low or No Yield check_deboronation Check for Protodeboronation start->check_deboronation check_homocoupling Check for Homocoupling start->check_homocoupling check_catalyst Optimize Catalyst System start->check_catalyst check_base Optimize Base start->check_base check_inert Ensure Inert Atmosphere start->check_inert solution_deboronation Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Weaker Base (K3PO4) Lower Temperature check_deboronation->solution_deboronation Yes solution_homocoupling Rigorous Degassing Optimize Stoichiometry Lower Temperature Add Mild Reducing Agent check_homocoupling->solution_homocoupling Yes solution_catalyst Bulky, Electron-Rich Ligand Increase Catalyst Loading Use Pre-catalyst check_catalyst->solution_catalyst solution_base Screen Weaker Bases (K3PO4, Cs2CO3) check_base->solution_base solution_inert Thoroughly Degas Solvents Use N2 or Ar Atmosphere check_inert->solution_inert

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling of pyridines.

Suzuki_Side_Reactions cluster_desired Desired Suzuki Coupling cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling A Py-X C Py-Ar A->C Pd(0), Base B Ar-B(OR)2 B->C D Ar-B(OR)2 E Ar-H D->E H+ Source F Ar-B(OR)2 H Ar-Ar F->H Pd(II), O2 G Py-X I Py-Py G->I Pd(0)

Caption: Major side reactions in Suzuki-Miyaura coupling of pyridines.

References

Column chromatography conditions for purifying (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of (5-(Benzyloxy)pyridin-2-yl)methanol.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.

Q1: My compound is sticking to the silica gel column and won't elute, or is eluting very slowly with significant tailing. What can I do?

A1: This is a common issue when purifying pyridine-containing compounds on standard silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and peak tailing.[1]

Here are several solutions to try:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel.

    • Triethylamine (TEA): A common choice is to add 0.1-1% triethylamine to your solvent system.

    • Ammonium Hydroxide: A solution of 1-10% of 10% ammonium hydroxide in methanol can be added to the mobile phase, which is particularly useful for very polar compounds.[2][3]

  • Deactivate the Silica Gel: Before running the column, you can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[3]

  • Change the Stationary Phase: If mobile phase modification is ineffective, consider a different stationary phase.

    • Alumina: Alumina (neutral or basic) can be a good alternative for basic compounds.[3]

    • Bonded Silica Phases: Cyano- or amine-bonded silica phases offer different selectivity and can improve peak shape for polar compounds.[3][4]

Q2: I'm seeing multiple spots on my TLC plate after the column, even in fractions that should contain the pure product. Why is this happening?

A2: This could be due to the decomposition of your compound on the silica gel. Benzylic alcohols can sometimes be sensitive to the acidic nature of silica.

To diagnose and resolve this:

  • Test for Stability: Run a 2D TLC to check if your compound is stable on silica gel. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see off-diagonal spots, your compound is likely decomposing.

  • Use a Milder Stationary Phase: As mentioned above, switching to a less acidic stationary phase like deactivated silica, neutral alumina, or a bonded phase can prevent decomposition.

Q3: The separation between my desired product and impurities is poor. How can I improve the resolution?

A3: Poor resolution can be addressed by systematically optimizing your chromatography conditions.

  • Optimize the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. For a compound like this compound, which has both polar and non-polar characteristics, systems like ethyl acetate/hexanes, dichloromethane/methanol, or acetone/dichloromethane could be effective.

    • Solvent Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of your mobile phase. If it's eluting too slowly (low Rf), gradually increase the polarity. A gradient elution, where you slowly increase the polarity of the mobile phase during the run, can often improve separation.[2]

  • Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

    • Loading Technique: Load your sample in a minimal amount of solvent to ensure a narrow starting band. If your compound is not very soluble in the mobile phase, consider dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[5]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a mobile phase for purifying this compound on a silica gel column?

A: A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Based on the polarity of your compound, you can start with a system like 20-50% ethyl acetate in hexanes and adjust the ratio based on the results of your initial TLC analysis. Adding a small amount (0.1-1%) of triethylamine is recommended to prevent peak tailing.

Q: What type of stationary phase is best for this compound?

A: Standard silica gel (60 Å, 230-400 mesh) is the most common and a good first choice. However, due to the basic nature of the pyridine ring, you may encounter the issues described in the troubleshooting guide. If so, consider using neutral alumina or a deactivated silica gel.

Q: How can I monitor the progress of my column chromatography?

A: The progress is typically monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Fractions containing the same compound (as determined by their Rf value on the TLC plate) are then combined.

Recommended Experimental Protocol

This protocol provides a general procedure for the purification of this compound by flash column chromatography.

1. Preparation of the Slurry:

  • For every 1 gram of crude material, use approximately 50-100 grams of silica gel.
  • In a beaker, mix the silica gel with your starting mobile phase (e.g., 30% ethyl acetate in hexanes with 0.5% triethylamine) to form a slurry.

2. Packing the Column:

  • Secure the column in a vertical position.
  • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
  • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
  • Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply gentle pressure (using a pump or inert gas) to start the flow.
  • Begin collecting fractions. The size of the fractions will depend on the size of your column.
  • Monitor the elution by TLC.

5. Combining Fractions and Solvent Removal:

  • Analyze the collected fractions by TLC.
  • Combine the fractions that contain the pure desired product.
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Alternative Stationary Phases Neutral Alumina, Deactivated Silica Gel
Mobile Phase (Starting Point) Ethyl Acetate/Hexanes (e.g., 30:70 v/v)
Mobile Phase Additive 0.1 - 1% Triethylamine
Loading Technique Wet or Dry Loading
Monitoring Thin Layer Chromatography (TLC)

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Run TLC with various solvent systems (e.g., EtOAc/Hexanes) start->tlc good_rf Is Rf between 0.2-0.4 and is the spot well-defined? tlc->good_rf run_column Run Column with Optimized Solvent System good_rf->run_column Yes tailing Issue: Spot is Tailing good_rf->tailing No, Tailing no_elution Issue: Compound at Baseline (Rf ~ 0) good_rf->no_elution No, Rf too low analyze Analyze Fractions by TLC run_column->analyze success Pure Product Obtained analyze->success decomposition Issue: Multiple Spots/Decomposition analyze->decomposition Decomposition Observed add_base Add 0.1-1% Triethylamine to Mobile Phase tailing->add_base add_base->tlc increase_polarity Increase Polarity of Mobile Phase (e.g., more EtOAc) no_elution->increase_polarity increase_polarity->tlc change_stationary_phase Switch to Neutral Alumina or Deactivated Silica decomposition->change_stationary_phase change_stationary_phase->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

Managing stability issues of (5-(Benzyloxy)pyridin-2-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing stability issues of (5-(Benzyloxy)pyridin-2-yl)methanol during chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in a reaction?

A1: The main stability issues stem from the two primary functional groups: the benzyloxy ether and the hydroxymethyl group. Key concerns include:

  • Cleavage of the Benzyl Ether: This can occur under acidic conditions or through hydrogenolysis.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or in some cases to a ketone.[1][2]

  • O- to N-Alkyl Migration: In the presence of heat and certain reagents like Lewis acids, the benzyl group may migrate from the oxygen to the pyridine nitrogen.

Q2: How stable is the benzyl ether protecting group to acidic and basic conditions?

A2: The stability of the benzyl ether is highly dependent on the reaction conditions.

  • Acidic Conditions: The benzyl ether is susceptible to cleavage under strong acidic conditions. The presence of a Lewis acid can also promote cleavage. Mildly acidic conditions, such as the use of acetic acid, can facilitate hydrogenolysis.[3]

  • Basic Conditions: Generally, the benzyl ether group is stable under a wide range of basic conditions.

Q3: What are the common byproducts observed when this compound degrades?

A3: Depending on the reaction conditions, the following degradation products may be observed:

  • 5-Hydroxypyridin-2-yl)methanol: Formed from the cleavage of the benzyl ether.

  • (5-(Benzyloxy)pyridin-2-yl)carbaldehyde or (5-(Benzyloxy)pyridin-2-yl)carboxylic acid: Resulting from the oxidation of the hydroxymethyl group.

  • 5-(Benzyloxy)pyridin-2-yl)methanone: In some copper-catalyzed oxidations, the corresponding ketone can be formed.[1]

  • 1-Benzyl-5-hydroxy-2-(hydroxymethyl)pyridinium salt: Arising from O- to N-benzyl migration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected loss of the benzyl protecting group. Reaction conditions are too acidic or reductive.- If using acidic conditions, consider a milder acid or buffer the reaction medium. - If performing a reduction on another part of the molecule, avoid catalysts known for benzyl ether cleavage (e.g., Pd/C with H₂). Consider alternative reducing agents.
Formation of an unexpected aldehyde, carboxylic acid, or ketone. Presence of an oxidizing agent. The hydroxymethyl group is susceptible to oxidation.- Ensure all reagents and solvents are free from oxidizing impurities. - If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., Nitrogen or Argon). - If an oxidation is intended, control the stoichiometry of the oxidant to favor the desired product.
Low yield and formation of a polar, UV-active byproduct. Possible O- to N-benzyl migration. This can be promoted by heat and Lewis acids.- Lower the reaction temperature. - Avoid the use of Lewis acids if possible. If a Lewis acid is necessary, screen for one that does not promote this side reaction.
Difficulty in purifying the product due to similar polarity of byproducts. Incomplete reaction or formation of multiple degradation products.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Consider using a different protecting group for the hydroxyl or pyridine moiety if stability issues persist. - Employ orthogonal purification techniques (e.g., crystallization, preparative HPLC) if standard chromatography is insufficient.

Experimental Protocols

Protocol 1: Debenzylation via Hydrogenolysis

This protocol describes a method for the selective cleavage of the benzyl ether.[3]

Reaction: this compound → (5-Hydroxypyridin-2-yl)methanol

Reagents and Conditions:

  • This compound (1 equivalent)

  • Palladium hydroxide on carbon (20 wt%) (catalytic amount, e.g., 150 mg per 1 mmol of substrate)

  • Acetic acid (1.5 equivalents)

  • Ethanol (as solvent)

  • Hydrogen gas (1 atmosphere)

  • Temperature: 60 °C

  • Reaction Time: 14 hours

Procedure:

  • Dissolve this compound in ethanol in a flask suitable for hydrogenation.

  • Add acetic acid to the solution.

  • Carefully add the palladium hydroxide on carbon catalyst.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at 60 °C under a hydrogen atmosphere for 14 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Protocol 2: Copper-Catalyzed Oxidation of the Hydroxymethyl Group

This protocol is based on a general method for the oxidation of pyridin-2-yl-methanes.[1]

Reaction: this compound → (5-(Benzyloxy)pyridin-2-yl)methanone

Reagents and Conditions:

  • This compound (1 equivalent)

  • Copper(I) or Copper(II) salt (e.g., CuCl, Cu(OAc)₂, catalytic amount)

  • Base (e.g., a tertiary amine like triethylamine or DBU)

  • Oxidant (e.g., water, under specific conditions as described in the reference)[1]

  • Solvent (e.g., a non-polar organic solvent like toluene or dioxane)

  • Temperature: Varies, typically elevated (e.g., 80-120 °C)

  • Reaction Time: Varies, monitor by TLC or LC-MS

Procedure:

  • To a reaction vessel, add the copper catalyst, base, and solvent.

  • Add this compound to the mixture.

  • If using specific conditions with water as the oxygen source, add the required amount of water.

  • Heat the reaction mixture to the desired temperature and stir for the required time.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Stability_Issues cluster_main Stability of this compound cluster_degradation Potential Degradation Pathways cluster_products Resulting Byproducts Start This compound Acid_Cleavage Acidic Conditions / Hydrogenolysis Start->Acid_Cleavage Debenzylation Oxidation Oxidizing Conditions Start->Oxidation Oxidation Migration Heat / Lewis Acid Start->Migration Rearrangement Debenzylated (5-Hydroxypyridin-2-yl)methanol Acid_Cleavage->Debenzylated Oxidized Aldehyde / Carboxylic Acid / Ketone Oxidation->Oxidized Rearranged N-Benzylpyridinium Salt Migration->Rearranged

Caption: Key stability issues of this compound.

Troubleshooting_Workflow Start Unexpected Reaction Outcome Identify_Byproduct Identify Byproduct Structure (e.g., via LC-MS, NMR) Start->Identify_Byproduct Debenzylation Is the Benzyl Group Cleaved? Identify_Byproduct->Debenzylation Oxidation Is the Alcohol Oxidized? Debenzylation->Oxidation No Action_Acid Reduce Acidity / Change Reduction Method Debenzylation->Action_Acid Yes Migration Is there evidence of Rearrangement? Oxidation->Migration No Action_Oxidation Use Inert Atmosphere / Purify Reagents Oxidation->Action_Oxidation Yes Action_Migration Lower Temperature / Avoid Lewis Acids Migration->Action_Migration Yes End Optimized Reaction Migration->End No Action_Acid->End Action_Oxidation->End Action_Migration->End

Caption: A logical workflow for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Analysis of PROTAC Linkers: Benzyloxy-Containing vs. PEG and Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far from a passive spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[1]

This guide provides an objective comparison of three prominent linker classes: benzyloxy-containing linkers, polyethylene glycol (PEG) linkers, and alkyl linkers. By examining their impact on key performance metrics and providing supporting experimental data and detailed protocols, this document aims to inform the rational design of next-generation protein degraders.

At a Glance: A Comparative Overview of Linker Properties

The choice of linker significantly influences a PROTAC's biological activity and drug-like properties. While flexible linkers like alkyl and PEG chains are common starting points due to their synthetic tractability, more rigid and functionalized linkers, such as those containing benzyloxy groups, are emerging as a strategy to optimize PROTAC performance.[1][2]

FeatureBenzyloxy-Containing LinkersPEG LinkersAlkyl Linkers
Composition Contains a benzyl ether moietyRepeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chains
Flexibility Semi-rigid to rigidHighly flexibleHighly flexible
Solubility Generally hydrophobic, can be modulatedHydrophilic, generally improves aqueous solubility[1]Generally hydrophobic, may limit aqueous solubility[1]
Permeability Can offer a balance of properties to achieve good cell permeability[3]Can have a complex relationship with permeability; may adopt folded conformations to shield polar groups, but long chains can hinder uptake[4][5]Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding[4]
Metabolic Stability Aromatic ring can enhance metabolic stabilityCan be susceptible to metabolism[4]Generally possess good chemical and metabolic stability[4]
Ternary Complex Rigidity can pre-organize the PROTAC for favorable ternary complex formation; potential for π-stacking interactions[3]Flexibility can be advantageous for achieving a productive conformation[5]Provides a flexible tether for ternary complex formation[5]
Synthesis Can be more synthetically complexCan be more challenging and costly to synthesize than alkyl linkers[1]Readily accessible and synthetically straightforward[4]

Quantitative Performance Data

Benzyloxy-Containing Linker Example: ACBI1

ACBI1 is a potent degrader of the SMARCA2, SMARCA4, and PBRM1 proteins and incorporates a benzyloxy-containing linker. This linker was designed to provide conformational restraint and reduce the polarity of the PROTAC, contributing to its favorable properties.[2]

ParameterValueCell Line / Assay
DC₅₀ (SMARCA2) 6 nMMV-4-11
DC₅₀ (SMARCA4) 11 nMMV-4-11
DC₅₀ (PBRM1) 32 nMMV-4-11
Caco-2 Permeability (A-B) 2.2 x 10⁻⁶ cm/sCaco-2
Caco-2 Efflux Ratio 1.7Caco-2
[Data sourced from a technical guide on benzyloxy-containing linkers in PROTACs.][3]

The data for ACBI1 suggests that the benzyloxy-containing linker facilitates potent degradation and good cell permeability, striking a balance between the hydrophilicity often provided by PEG linkers and the hydrophobicity of alkyl linkers.[3]

PEG and Alkyl Linker Comparative Data

Systematic studies varying linker length and composition provide valuable insights into the performance of PEG and alkyl linkers.

Table: Impact of Linker Length and Type on TBK1 Degradation [2]

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-293 - 29276 - 96

Table: Comparative Degradation of CRBN [2]

Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cells
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease
Three PEG unitsCRBNVHLWeak degradation

These studies highlight that there is often an optimal linker length for effective degradation and that the atomic composition (e.g., oxygen in PEG vs. CH₂ in alkyl chains) can significantly impact PROTAC activity.[2]

Visualizing PROTAC Mechanisms and Workflows

Understanding the underlying biological processes and experimental procedures is crucial for rational PROTAC design.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->POI binds PROTAC->E3 binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Synthesis (Varying Linkers) biophysical Biophysical Assays (SPR, ITC, etc.) start->biophysical cellular_assays Cellular Assays start->cellular_assays ternary_complex Ternary Complex Formation & Stability biophysical->ternary_complex optimization Lead Optimization ternary_complex->optimization degradation Protein Degradation (Western Blot, etc.) cellular_assays->degradation permeability Cell Permeability (Caco-2, PAMPA) cellular_assays->permeability degradation->optimization permeability->optimization

General workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[6]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the antibody incubation steps for the loading control.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption and assess the cell permeability of a compound.[7]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC compound

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts. Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable for a tight monolayer.

  • Permeability Assay (Apical to Basolateral, A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add transport buffer containing the test PROTAC (e.g., at 10 µM) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral compartments at the end of the incubation.

  • Permeability Assay (Basolateral to Apical, B-A):

    • Perform the assay as in the A-B direction, but add the PROTAC-containing buffer to the basolateral side and collect from the apical side. This is done to determine the efflux ratio.

  • Analysis:

    • Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). A ratio close to 1 suggests the compound is not a significant substrate for efflux transporters.

Protocol 3: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[8][9]

Materials:

  • SPR instrument and sensor chips

  • Purified E3 ligase and target protein

  • PROTAC compound

  • Immobilization buffers and reagents

  • Running buffer

Procedure:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry or another appropriate method.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kᴅ).

    • Separately, inject a series of concentrations of the target protein to confirm minimal direct interaction with the E3 ligase in the absence of the PROTAC.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams from the binary and ternary experiments to appropriate kinetic models to determine association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kᴅ).

    • Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein. An α > 1 indicates positive cooperativity, suggesting that the formation of the ternary complex is favored.

Conclusion

The choice of linker is a critical, multifaceted decision in the design of a successful PROTAC. Benzyloxy-containing linkers offer a promising strategy to achieve a balance of rigidity, lipophilicity, and metabolic stability, potentially leading to potent degraders with favorable pharmacokinetic properties. PEG linkers are invaluable for improving the solubility of hydrophobic PROTACs, and their flexibility can be advantageous for ternary complex formation. Alkyl linkers provide a synthetically accessible and metabolically stable option, often enhancing cell permeability.

Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair. A systematic, data-driven approach, employing a variety of linker types and lengths, coupled with robust biophysical and cellular characterization, is essential for the development of potent and selective protein degraders. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel PROTACs, enabling researchers to make informed decisions in the pursuit of new therapeutics.

References

Comparative Guide to the Biological Activity of (5-(Benzyloxy)pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-(Benzyloxy)pyridin-2-yl)methanol scaffold is a promising heterocyclic motif in medicinal chemistry, offering a versatile platform for the synthesis of diverse derivatives with a wide range of potential biological activities. This guide provides a comparative analysis of the biological activities of derivatives based on or related to this core structure, with a primary focus on their anticancer effects, alongside potential anti-inflammatory and antimicrobial properties. The information is compiled from various studies to offer a broader perspective on the therapeutic potential of this class of compounds.

Anticancer Activity

Derivatives of the pyridine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines. While not all compounds are direct derivatives of this compound, they represent the broader class of biologically active pyridine-containing molecules and provide valuable structure-activity relationship (SAR) insights.

Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1]

CompoundSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8e (Details not specified in abstract)0.220.11
8n (Details not specified in abstract)1.880.80
Doxorubicin (Reference Drug)1.93Not Reported
Sorafenib (Reference Drug)4.50Not Reported

Table 2: In Vitro Anticancer Activity of Novel Pyridine Derivatives [2]

CompoundCancer Cell LineActivity
7e MCF-7 (breast), DU-145 (prostate), HeLa (cervical)Potent, comparable to doxorubicin
7g MCF-7 (breast), DU-145 (prostate), HeLa (cervical)Potent, comparable to doxorubicin

Table 3: In Vitro Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrid Derivatives against Murine Melanoma (B16F10) [3]

CompoundIC50 (µM)
TP1-TP7 41.12 - 61.11
TP6 Highest activity in the series

Table 4: Inhibitory Activity of Pyridine Derivatives against VEGFR-2 [1]

CompoundIC50 (µM)
8b 5.0 ± 1.91
8e 3.93 ± 0.73

Table 5: Inhibitory Activity of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR Dual Inhibitors [4]

CompoundTargetIC50
17e PC-3 cells80 nM
Omipalisib PI3Kα4.6 ± 3 nM
Omipalisib mTOR3.9 ± 1 nM

Signaling Pathways and Mechanisms of Action

Several pyridine derivatives exert their anticancer effects by targeting specific signaling pathways. Molecular docking studies have suggested that some of these compounds can bind effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy, indicating their potential as EGFR inhibitors[2]. Other derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis[1]. Furthermore, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been identified as potent PI3K/mTOR dual inhibitors[4].

anticancer_pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridine_EGFR Pyridine Derivatives (e.g., Compounds 7e, 7g) Pyridine_EGFR->EGFR Pyridine_VEGFR2 Pyridine-Ureas (e.g., 8b, 8e) Pyridine_VEGFR2->VEGFR2 Pyridine_PI3K_mTOR N-(5-(quinolin-6-yl)pyridin-3-yl) benzenesulfonamides (e.g., 17e) Pyridine_PI3K_mTOR->PI3K Pyridine_PI3K_mTOR->mTOR

Caption: Potential anticancer mechanisms of pyridine derivatives.

Other Biological Activities

While the primary focus of research has been on anticancer properties, derivatives of the pyridine scaffold have shown potential in other therapeutic areas.

Anti-inflammatory Activity

Methanol extracts of various plants containing complex mixtures of compounds, some of which may include pyridine-like structures, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages[5][6]. The mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways[5].

anti_inflammatory_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPK MAPK Pathway LPS->MAPK IKK IKK LPS->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Proinflammatory_genes activates Methanol_Extracts Methanol Extracts Methanol_Extracts->MAPK Methanol_Extracts->IKK

Caption: Anti-inflammatory signaling pathway modulation.

Antimicrobial Activity

Methanol extracts from various botanicals have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 1024 µg/mL[7]. Some extracts have demonstrated notable activity against multi-drug resistant strains[8].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. A colorimetric indicator like INT (p-iodonitrotetrazolium violet) can be used to aid in the visualization of bacterial growth[7].

Conclusion

Derivatives based on the pyridine scaffold, including those related to this compound, represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The available data highlights their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of key protein kinases. While further research is needed to fully elucidate the structure-activity relationships and to explore their potential as anti-inflammatory and antimicrobial agents, the existing body of evidence strongly supports the continued investigation of this versatile chemical scaffold.

References

Structure-Activity Relationship of (5-(Benzyloxy)pyridin-2-yl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-(benzyloxy)pyridin-2-yl)methanol scaffold is a key pharmacophore in the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of these analogs, supported by experimental data from published research on related pyridine derivatives, offering insights into their potential as modulators of various biological targets.

Core Structure and Points of Modification

The fundamental structure of this compound offers several points for chemical modification to explore the SAR. These include substitutions on the pyridine ring, alterations to the benzyloxy group, and modifications of the hydroxymethyl moiety.

Comparative Analysis of Analog Activity

While a comprehensive SAR study on a single biological target for a wide range of this compound analogs is not extensively available in the public domain, we can infer potential SAR trends by examining related pyridine-containing compounds from various studies. The following table summarizes the biological activities of representative pyridine analogs, highlighting the influence of different substituents.

Compound IDStructureTargetActivity (IC₅₀/EC₅₀)Reference
1 This compoundHypothetical Baseline--
2 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanolTRPV3Potent Antagonist[1]
3 N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide derivativePI3K/mTOR80 nM (PC-3 cells)[2]
4 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-aminePI3K/mTORPI3Kα (122 nM)[3]
5 Benzothiazolyl-pyridine hybrid with fluorine substitutionH5N1/SARS-CoV-2Significant Antiviral Activity[4]

Key Observations:

  • Substitution at the 5-position of the pyridine ring: This position is critical for interaction with the target protein. Large, aromatic substituents, such as a quinoline ring (Compound 3), can lead to potent inhibitory activity, particularly in kinase assays.[2]

  • Modification of the benzyloxy group: While not directly shown in the table for the core scaffold, related studies on other benzyloxy-containing compounds suggest that substitutions on the phenyl ring of the benzyloxy group can modulate activity and selectivity.

  • Alterations at the 2-position: The hydroxymethyl group can be replaced with more complex moieties to enhance target engagement. For example, the cyclobutanol derivative (Compound 2) shows potent and selective antagonism of the TRPV3 ion channel.[1] The introduction of a trifluoromethyl group on a linked pyridine ring (Compound 4) contributes to potent PI3K/mTOR inhibition.[3]

  • Introduction of Heterocyclic Rings: The incorporation of additional heterocyclic systems, such as the benzothiazole in Compound 5, can confer specific biological activities, in this case, antiviral properties.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. Below are representative experimental protocols for assays commonly used to evaluate pyridine-based compounds.

TRPV3 Antagonist Activity Assay

A common method to assess the activity of TRPV3 antagonists involves measuring changes in intracellular calcium concentrations in cells expressing the TRPV3 channel.[1]

Workflow:

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Activity Measurement prep HEK293 cells stably expressing human TRPV3 are seeded in 96-well plates. load Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). prep->load wash Excess dye is washed off. load->wash incubate Cells are incubated with test compounds at various concentrations. wash->incubate stimulate TRPV3 is activated with an agonist (e.g., 2-APB). incubate->stimulate measure Changes in fluorescence intensity, corresponding to intracellular calcium levels, are measured using a plate reader. stimulate->measure analyze Data is analyzed to determine IC₅₀ values. measure->analyze

Caption: Workflow for a cell-based TRPV3 antagonist assay.

Kinase Inhibition Assay (PI3K/mTOR)

The inhibitory activity against PI3K/mTOR can be determined using in vitro kinase assays that measure the phosphorylation of a substrate.[2][3]

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing the kinase (e.g., PI3Kα or mTOR), a substrate (e.g., PIP2 for PI3K), and ATP is prepared.

  • Compound Addition: The this compound analogs are added to the reaction mixture at varying concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated product is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using antibodies specific to the phosphorylated substrate in an ELISA format.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Prepare reaction buffer with kinase, substrate, and ATP. B Add test compounds at various concentrations. A->B C Initiate reaction and incubate at a controlled temperature. B->C D Quantify phosphorylated product (e.g., using ADP-Glo). C->D E Calculate % inhibition and determine IC₅₀ values. D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The structure-activity relationship of this compound analogs is a promising area for the discovery of new therapeutic agents. By systematically modifying the core scaffold at the 2- and 5-positions of the pyridine ring and on the benzyloxy moiety, researchers can fine-tune the biological activity against a range of targets, including ion channels and kinases. The provided data and protocols from related pyridine series offer a foundational framework for guiding future drug design and optimization efforts in this chemical space. Further dedicated studies on a consistent panel of targets are necessary to build a more comprehensive SAR map for this versatile scaffold.

References

Validation of target engagement for PROTACs with (5-(Benzyloxy)pyridin-2-yl)methanol derived linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on their three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the linker that tethers them. While a comprehensive search for quantitative data on PROTACs utilizing the specific (5-(Benzyloxy)pyridin-2-yl)methanol derived linker did not yield specific public-domain information, this guide provides a comparative analysis of target engagement validation for PROTACs employing structurally similar pyridine-based and other rigid linkers. Such linkers are of high interest as their reduced flexibility can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to enhanced potency and selectivity.[1][2]

This guide presents key performance data for these related linker types, details essential experimental protocols for validating target engagement, and provides visual workflows and pathway diagrams to support the rational design and evaluation of next-generation protein degraders.

Data Presentation: Performance of PROTACs with Rigid Linkers

The potency and efficacy of a PROTAC are commonly quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), respectively.[3][4] The following tables summarize representative data for PROTACs featuring rigid, including pyridine-containing, linkers against common therapeutic targets. This data illustrates the impact of linker structure on degradation performance.

Table 1: Comparative Degradation Efficiency (DC50 and Dmax) of BTK-Targeting PROTACs with Different Linker Compositions

PROTAC CandidateTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC A BTKPomalidomidePEG-based (Flexible)15>95Ramos
PROTAC B BTKPomalidomidePiperidine-based (Rigid)8>98Ramos
PROTAC C BTKPomalidomidePyridine-based (Rigid)6.2>99Namalwa

Data is representative and compiled for illustrative comparison. Specific values are context-dependent.[5]

Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation

PROTAC CandidateTarget ProteinE3 Ligase LigandLinker TypeDegradation at 1 µMCell Line
PROTAC X ARVHLFlexible (PEG-based)High22Rv1
PROTAC Y ARVHLRigid (Phenyl-based)Low to None22Rv1

This comparison highlights that for certain target-ligase pairs, linker flexibility can be more advantageous than rigidity to achieve a productive ternary complex.[3]

Mandatory Visualization

Diagrams are crucial for illustrating complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. Signal Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G H Result: DC50 & Dmax Values G->H

Caption: Experimental workflow for Western Blot analysis.[6]

NanoBRET_Workflow cluster_workflow NanoBRET Target Engagement Workflow A 1. Transfect Cells with NanoLuc-Target Fusion Vector B 2. Add Fluorescent Tracer & PROTAC Dilutions A->B C 3. Incubate (2h, 37°C) to Reach Equilibrium B->C D 4. Add Nano-Glo® Substrate & Extracellular Inhibitor C->D E 5. Measure Donor (460nm) & Acceptor (618nm) Emission D->E F 6. Calculate BRET Ratio (Acceptor/Donor) E->F G Result: Intracellular IC50 Value F->G

Caption: Experimental workflow for the NanoBRET assay.[7][8]

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Treat Cells with PROTAC or Vehicle B 2. Harvest & Resuspend Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble Fraction (Centrifugation) D->E F 6. Analyze Soluble Protein (e.g., Western Blot) E->F G Result: Thermal Shift (ΔTm) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).[9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_inactive Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_inactive Binding AR_active Activated AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Growth & Proliferation Transcription->Proliferation

Caption: Simplified Androgen Receptor (AR) signaling pathway.[10][11][12]

Experimental Protocols

Accurate and reproducible data are essential for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

    • For dose-response experiments, treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Sample Preparation:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal protein loading.

  • Immunoblotting and Detection:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values by fitting the data to a dose-response curve.[3]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay provides a quantitative measure of compound binding to a target protein within intact, live cells.[7][13]

  • Cell Preparation:

    • Transiently transfect HEK293 cells (or another suitable cell line) with a vector encoding the target protein fused to NanoLuc® luciferase.

    • Incubate for 24 hours to allow for fusion protein expression.

    • Harvest and resuspend the cells in Opti-MEM™ I Reduced Serum Medium.

  • Assay Execution:

    • Prepare serial dilutions of the PROTAC compound.

    • In a white 96-well or 384-well assay plate, add the transfected cells, the NanoBRET™ tracer (a fluorescent ligand for the target), and the PROTAC at various concentrations.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and binding to reach equilibrium.[8]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®, ~460nm) and acceptor (tracer, ~618nm) emission simultaneously.[8]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target by the PROTAC.

    • Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the PROTAC for its target.[7]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method to confirm target engagement in a physiological context, based on the principle that ligand binding alters a protein's thermal stability.[9][14]

  • Cell Treatment and Heat Challenge:

    • Treat cultured cells with the desired concentration of the PROTAC or vehicle control for a specified duration (e.g., 1-4 hours).

    • Harvest the cells, wash with PBS, and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes. Include a non-heated control.[9]

  • Lysis and Sample Processing:

    • Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant (soluble fraction) and normalize the samples to the same protein concentration.

    • Analyze the levels of the target protein in the soluble fraction by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve (an increase in the melting temperature, Tm) in the presence of the PROTAC provides direct evidence of target engagement.[9]

Conclusion

The validation of target engagement is a cornerstone of PROTAC development. While specific data for this compound derived linkers is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for evaluation. By employing a multi-assay approach—quantifying degradation by Western Blot, confirming intracellular binding with NanoBRET™, and verifying target engagement with CETSA®—researchers can build a comprehensive profile of their PROTACs. The comparative data on structurally related rigid linkers underscores the critical role of the linker in dictating PROTAC performance. A systematic evaluation of linker structure is paramount for developing potent, selective, and effective protein-degrading therapeutics.

References

A Comparative Guide to In Vitro Assay Protocols for Compounds Derived from (5-(Benzyloxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assay protocols relevant for screening and characterizing compounds synthesized from the versatile starting material, (5-(Benzyloxy)pyridin-2-yl)methanol. This scaffold is a common feature in molecules targeting a range of biological processes, including kinase signaling, neuroprotection, and cancer cell proliferation. The following sections detail experimental methodologies and present comparative data to aid in the selection of appropriate assays for your research needs.

I. Kinase Inhibition Assays

Compounds derived from benzyloxypyridine scaffolds are frequently investigated as kinase inhibitors due to their ability to mimic the hinge-binding motifs of ATP.[1] A robust screening cascade involves both biochemical and cellular assays to determine potency, selectivity, and target engagement.

Comparative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of representative compounds featuring a benzyloxypyridine core, demonstrating the potential potency and selectivity achievable from this scaffold.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Assay TypeReference Compound(s)IC50 (nM)
BTK Inhibitor Bruton's Tyrosine Kinase (BTK)0.4 - 10Biochemical--
FGFR Inhibitor FGFR1, FGFR2, FGFR31.5 - 89BiochemicalSunitinib261 (VEGFR2)
p38α/MAPK14 Inhibitor p38 Mitogen-Activated Protein Kinase α31 - 50Biochemical--
PI3K Inhibitor PI3Kα, PI3Kδ3 - 39Biochemical--
Pyrazolopyridine Derivative CDK2/cyclin A2240 - 4450Biochemical (Luminescence)Roscovitine390
Thieno[2-3-b]pyridine (7h) PI-PLC (inferred)25-50 (antiproliferative)Cellular (Antiproliferative)--
Thieno[2-3-b]pyridine (7i) PI-PLC (inferred)25-50 (antiproliferative)Cellular (Antiproliferative)--

Data for BTK, FGFR, p38α/MAPK14, and PI3K inhibitors are representative values for compounds synthesized from structurally similar precursors.[2] Data for the Pyrazolopyridine Derivative is from a study on related pyridine compounds.[3] Data for Thieno[2-3-b]pyridines is based on antiproliferative activity in HCT116 and MDA-MB-231 cells.[4]

Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5]

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]

    • Dilute the target kinase (e.g., HER2, CDK2) and its specific peptide substrate in kinase buffer.[4][6]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted kinase.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.[4]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[5]

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.[5][7]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, A549) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., p-AKT, p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Workflow and Signaling Pathway Diagrams

kinase_inhibition_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Synthesized Compound b_assay Biochemical Kinase Assay (e.g., ADP-Glo) b_start->b_assay b_ic50 Determine Biochemical IC50 b_assay->b_ic50 c_start Synthesized Compound c_culture Cancer Cell Line Culture c_start->c_culture c_viability Cell Viability Assay (e.g., MTT, WST-1) c_culture->c_viability c_western Western Blot Analysis (p-AKT, p-ERK) c_culture->c_western c_ic50 Determine Cellular IC50 c_viability->c_ic50

Caption: Workflow for characterizing kinase inhibitors from biochemical to cellular assays.

her2_signaling_pathway HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

II. Anticancer and Cytotoxicity Assays

A primary application for novel pyridine derivatives is in oncology. Initial screening typically involves assessing the general cytotoxicity and anti-proliferative effects of the compounds on various cancer cell lines.

Comparative Data: Anti-proliferative Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Assay Type
5-benzyl juglone HCT-15 (colorectal)12.27MTT
MCF-7 (breast)< MCF-10AMTT
Pyrazolopyridine (Compound 4) MCF-7 (breast)0.24MTT
Imidazo[1,2-b]pyridazine (4e) MCF-7 (breast)1 - 10Not Specified
Imidazo[1,2-b]pyridazine (4f) SK-MEL-28 (melanoma)1 - 10Not Specified

Data for 5-benzyl juglone from a study on a related benzyl derivative.[8][9] Data for Pyrazolopyridine and Imidazo[1,2-b]pyridazine derivatives from studies on related pyridine compounds.[3][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-15, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[11] Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization and Absorbance Reading:

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Workflow Diagram

cytotoxicity_workflow start Synthesized Compound treat Treat with Compound (24-72h) start->treat seed Seed Cancer Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 incubate1->treat add_mtt Add MTT Reagent treat->add_mtt incubate2 Incubate 4h add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

III. Neuroprotection Assays

Benzyloxy-substituted molecules have shown promise as neuroprotective agents, particularly in models of Parkinson's disease and ischemic stroke. In vitro assays are crucial for initial screening and mechanistic studies.

Comparative Data: Neuroprotective Activity
Compound ClassIn Vitro ModelEffectAssay(s)
Benzyloxy substituted MAO-B inhibitors 6-OHDA- and rotenone-treated PC12 cellsIncreased cell survival, reduced apoptosisCell viability, Flow cytometry, Staining methods
N-benzyl pyridine-2-one derivatives Scopolamine-induced toxicity model (in vivo)Reduced AChE activity, oxidative and nitrosative stressBiochemical assays for AChE, LPO, NO, GSH, SOD
Benzyloxy benzamide derivatives Glutamate-induced damage in primary cortical neuronsImproved neuroprotectionNot specified

Data from studies on benzyloxy and benzyl pyridine derivatives.

Experimental Protocol: Neuroprotection against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from toxin-induced cell death.

Methodology:

  • Cell Culture:

    • Culture neuronal cells (e.g., PC12 or SH-SY5Y) in appropriate media. For PC12 cells, differentiation may be induced with Nerve Growth Factor (NGF).

  • Pre-treatment:

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-3 hours).

  • Toxin Exposure:

    • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.

    • Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 12-24 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using an MTT or similar assay as described in Section II.

  • Apoptosis Analysis (Flow Cytometry):

    • For a more detailed analysis of cell death, treat cells in 6-well plates as described above.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis:

    • For the viability assay, calculate the percentage of neuroprotection relative to cells treated with the toxin alone.

    • For flow cytometry, compare the percentage of apoptotic cells in compound-treated groups to the toxin-only control.

Logical Relationship Diagram

neuroprotection_logic Neurotoxin Neurotoxin (e.g., 6-OHDA, Rotenone) ROS Increased ROS (Oxidative Stress) Neurotoxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Neuroprotection Neuroprotection Compound Test Compound Compound->ROS Inhibits Compound->Mitochondria Protects Compound->Apoptosis Inhibits

Caption: Mechanism of neuroprotection against toxin-induced apoptosis.

References

Comparative efficacy of different protecting groups for the hydroxyl function in pyridinyl methanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection and deprotection of the hydroxyl group in pyridinyl methanols are critical steps in the multi-step synthesis of complex molecules, particularly in drug discovery and development. The presence of the pyridine ring introduces unique electronic and steric factors that can influence the efficacy and selectivity of common protecting groups. This guide provides a comparative analysis of frequently employed protecting groups for the hydroxyl function in pyridinyl methanols, supported by experimental data to aid in the strategic selection of the most suitable protecting group for a given synthetic route.

Introduction to Protecting Groups for Pyridinyl Methanols

The nitrogen atom in the pyridine ring can act as a nucleophile or a base, potentially interfering with protection and deprotection reactions. Furthermore, the electronic nature of the pyridine ring can affect the stability of the protecting group. Therefore, the choice of a protecting group requires careful consideration of factors such as stability to reaction conditions, ease of introduction and removal, and orthogonality with other functional groups present in the molecule. This guide focuses on a comparative evaluation of silyl ethers, acetal ethers, bulky alkyl ethers, and ester protecting groups.

Comparative Efficacy of Common Hydroxyl Protecting Groups

The following table summarizes the performance of four common protecting groups for the hydroxyl functionality of a generic pyridinyl methanol substrate. The data presented is a compilation from various sources and aims to provide a comparative overview. Yields and reaction times can vary depending on the specific substrate and reaction conditions.

Protecting GroupStructureProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Stability Profile
TBDMS (tert-Butyldimethylsilyl)O-Si(CH₃)₂(C(CH₃)₃)TBDMS-Cl, Imidazole, DMF, rt85-95TBAF, THF, rt or AcCl (cat.), MeOH, rt90-98Stable to bases, mild acids, and many organometallic reagents. Cleaved by fluoride ions and strong acids.
MOM (Methoxymethyl)O-CH₂OCH₃MOM-Cl, DIPEA, DCM, rt80-90HCl, MeOH/H₂O, reflux or TMSOTf, 2,2'-bipyridyl, CH₃CN85-95Stable to strong bases, nucleophiles, and catalytic hydrogenation. Cleaved by acidic conditions.[1]
Trityl (Triphenylmethyl)O-C(C₆H₅)₃Tr-Cl, Pyridine, rt80-90Formic acid, rt or BF₃·OEt₂, CHCl₃/MeOH~90Stable to basic and nucleophilic conditions. Very sensitive to acidic conditions.[2]
Pivaloyl (Piv)O-C(=O)C(CH₃)₃Piv-Cl, Pyridine, DMAP, rt90-98LiOH, THF/H₂O, rt or NaOMe, MeOH, rt90-95Stable to acidic conditions and many oxidizing/reducing agents. Cleaved by basic hydrolysis.

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are general and may require optimization for specific pyridinyl methanol derivatives.

tert-Butyldimethylsilyl (TBDMS) Ether

Protection Protocol: To a solution of the pyridinyl methanol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). Stir the reaction mixture at room temperature overnight. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]

Deprotection Protocol (Fluoride-mediated): Dissolve the TBDMS-protected pyridinyl methanol (1.0 eq.) in tetrahydrofuran (THF). Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction mixture is concentrated and purified by column chromatography to afford the deprotected alcohol.[3]

Deprotection Protocol (Acid-catalyzed): To a solution of the TBDMS-protected pyridinyl methanol (1.0 eq.) in dry methanol at 0 °C, add a catalytic amount of acetyl chloride (0.1 eq.). Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography.[4]

Methoxymethyl (MOM) Ether

Protection Protocol: To a solution of the pyridinyl methanol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add methoxymethyl chloride (MOM-Cl, 1.2 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.[5]

Deprotection Protocol: Dissolve the MOM-protected pyridinyl methanol (1.0 eq.) in a mixture of methanol and aqueous hydrochloric acid (e.g., 3M HCl). Heat the solution at reflux and monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude alcohol, which is then purified by chromatography.[1]

Trityl (Triphenylmethyl) Ether

Protection Protocol: Dissolve the pyridinyl methanol (1.0 eq.) in anhydrous pyridine and add triphenylmethyl chloride (Trityl-Cl, 1.1 eq.). Stir the reaction at room temperature overnight. After completion, quench the reaction with methanol and remove the solvent under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by flash chromatography.[2]

Deprotection Protocol: Treat the trityl-protected pyridinyl methanol (1.0 eq.) with cold formic acid (97+%) for a few minutes. The acid is then removed under high vacuum. The residue is co-evaporated with dioxane, followed by ethanol and diethyl ether. The crude product is then purified to remove the triphenylcarbinol byproduct.[2]

Pivaloyl (Piv) Ester

Protection Protocol: To a solution of the pyridinyl methanol (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in pyridine, add pivaloyl chloride (Piv-Cl, 1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The dried organic phase is concentrated, and the product is purified by chromatography.[6]

Deprotection Protocol: Dissolve the pivaloyl-protected pyridinyl methanol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature. Upon completion of the reaction, neutralize the mixture with a dilute acid and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected alcohol, which is purified as needed.

Strategic Selection of a Protecting Group

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functionalities.

G Start Select Pyridinyl Methanol Substrate Assess_Stability Assess Required Stability (pH, Redox, Organometallics) Start->Assess_Stability Acid_Labile Acid-Labile Protecting Group Needed? Assess_Stability->Acid_Labile Stable to Base/ Nucleophiles Base_Labile Base-Labile Protecting Group Needed? Assess_Stability->Base_Labile Stable to Acid/ Redox Fluoride_Labile Fluoride-Labile Protecting Group Needed? Assess_Stability->Fluoride_Labile Orthogonal to Acid/Base Acid_Labile->Base_Labile No Trityl Trityl (Tr) Acid_Labile->Trityl Yes (Very Labile) MOM Methoxymethyl (MOM) Acid_Labile->MOM Yes (Moderately Labile) Base_Labile->Fluoride_Labile No Pivaloyl Pivaloyl (Piv) Base_Labile->Pivaloyl Yes TBDMS TBDMS Fluoride_Labile->TBDMS Yes Final_Product Deprotected Pyridinyl Methanol Fluoride_Labile->Final_Product No Trityl->Final_Product Deprotection MOM->Final_Product Deprotection Pivaloyl->Final_Product Deprotection TBDMS->Final_Product Deprotection

Decision workflow for selecting a hydroxyl protecting group.

The diagram above illustrates a logical workflow for selecting an appropriate protecting group based on the required chemical stability and desired deprotection strategy. For instance, if the subsequent synthetic steps involve basic conditions and an acid-labile group is acceptable for deprotection, Trityl or MOM ethers are suitable candidates. Conversely, if the molecule must endure acidic conditions, a base-labile pivaloyl ester would be a more appropriate choice. For orthogonal strategies where both acidic and basic conditions are employed, a fluoride-labile silyl ether like TBDMS offers a distinct advantage.

References

Navigating the Conformational Landscape: A Comparative Analysis of Benzyloxy-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role. Its composition, length, and conformational rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of benzyloxy-based PROTAC linkers against other common linker types, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.

The linker is not merely a spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3][4] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[5] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3]

The Rise of Rigid Linkers: The Role of the Benzyloxy Group

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in incorporating more rigid structures to enhance PROTAC performance.[6][7] The benzyloxy group, which incorporates an aromatic ring, introduces a degree of conformational rigidity.[8] This can help to pre-organize the PROTAC into a bioactive conformation that is more favorable for binding to the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex and reducing the entropic penalty of its formation.[8][9]

Comparative Performance Analysis

The following tables summarize key performance indicators for PROTACs featuring different linker types, including the benzyloxy-containing linker found in the SMARCA2/4 degrader ACBI1. While direct head-to-head comparisons with identical warheads and E3 ligase ligands are not always available, these data provide valuable insights into the impact of linker composition.

Table 1: Degradation Potency (DC50 and Dmax) of PROTACs with Various Linkers

PROTAC ExampleTarget Protein(s)E3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference(s)
ACBI1 SMARCA2/SMARCA4/PBRM1VHLBenzyloxy-containing 6 / 11 / 32Not ReportedMV-4-11[1]
PROTAC 3 (BTK Degrader) BTKPomalidomidePEG (16 atoms)5>98Not Reported[4]
GP262 (PI3K/mTOR Degrader) mTORNot SpecifiedFlexible (C8 Alkyl Chain)25Not ReportedNot Reported[4]
Compound X (PI3K/mTOR Degrader) mTORNot SpecifiedRigid (Piperidine-Containing)>1000Not ReportedNot Reported[4]
PROTAC-3 (H-PGDS Degrader) H-PGDSPomalidomideRigid (Spirocyclic)0.15Not ReportedNot Reported[10]

Note: Data is compiled from different studies and direct comparison should be made with caution. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

Table 2: Physicochemical and Pharmacokinetic Properties

PROTAC ExampleLinker TypeCaco-2 Permeability (A-B) (10⁻⁶ cm/s)Efflux RatioOral Bioavailability (%)Reference(s)
ACBI1 Benzyloxy-containing 2.21.7Not Reported[1]
ARD-2585 Rigid CRBN-basedNot ReportedNot Reported51[6]
Compound A Flexible alkylNot ReportedNot ReportedLow[6]

Caco-2 Permeability (A-B) is a measure of a compound's ability to cross a monolayer of human intestinal cells, predicting intestinal absorption. An Efflux Ratio close to 1 suggests the compound is not a significant substrate for efflux transporters.[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.[11]

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis & Optimization Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Ternary Ternary Complex Formation (SPR, ITC, NanoBRET) Synthesis->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Protein Degradation (Western Blot, In-Cell ELISA) Ubiquitination->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic Analysis Data Analysis (DC50, Dmax, Kinetics) Phenotypic->Analysis Optimization PROTAC Optimization (Iterative Design) Analysis->Optimization Optimization->Design Iterate

Caption: A general experimental workflow for the evaluation of PROTACs.[11]

Detailed Experimental Protocols

To aid in the evaluation and optimization of PROTACs with benzyloxy-based or other linkers, detailed methodologies for key experiments are provided below.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[12][13] Several biophysical techniques can be employed to characterize these interactions.

a) Surface Plasmon Resonance (SPR)

  • Objective: To measure the kinetics and affinity of ternary complex formation.[14]

  • Protocol:

    • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

    • Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Ternary Interaction: Prepare solutions containing a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC. Inject these solutions over the E3 ligase surface.

    • Data Analysis: The resulting sensorgrams will reflect the formation and dissociation of the ternary complex. Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation. An α > 1 indicates positive cooperativity.[11]

b) Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of ternary complex formation.[9]

  • Protocol:

    • Sample Preparation: Place the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. Ensure all components are in the same buffer.

    • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.

    • Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.

    • Data Analysis: Integrate the peaks of the resulting thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation.[11]

c) NanoBRET™ Ternary Complex Assay

  • Objective: To measure ternary complex formation in a live-cell format.[12]

  • Protocol:

    • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

    • Cell Plating and Labeling: Plate the cells and add the HaloTag® ligand to label the E3 ligase fusion protein.

    • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

    • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths. The NanoBRET™ ratio indicates ternary complex formation.[11][12]

In Vitro Ubiquitination Assay

This assay confirms that the ternary complex is productive and leads to the ubiquitination of the target protein.[5]

  • Objective: To detect the PROTAC-dependent polyubiquitination of the target protein.

  • Protocol:

    • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the recombinant E3 ligase recruited by the PROTAC, the recombinant target protein, ubiquitin, and ATP in a ubiquitination buffer.

    • PROTAC Addition: Add the PROTAC compound or vehicle (DMSO) to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

    • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blotting using an antibody against the target protein or an antibody against ubiquitin. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein should be visible in the presence of an active degrader.[5]

Protein Degradation Assays

These assays quantify the reduction in the levels of the target protein in a cellular context.[15]

a) Western Blotting

  • Objective: To measure the decrease in target protein levels following PROTAC treatment.

  • Protocol:

    • Cell Treatment: Plate cells and treat with a concentration range of the PROTAC for a specific duration (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.[5]

b) In-Cell ELISA

  • Objective: A higher-throughput method to quantify target protein degradation.

  • Protocol:

    • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a dilution series of the PROTAC.

    • Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Signal Development and Detection: Add a colorimetric or fluorogenic substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of target protein.[]

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. The incorporation of a benzyloxy group, as with other rigidifying moieties, offers a promising strategy to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and pharmacokinetic properties.[7][8] However, the optimal linker design is highly dependent on the specific target protein and E3 ligase pair, necessitating a careful balance between conformational rigidity and flexibility. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and rational design of novel PROTACs, including those featuring benzyloxy-based linkers, to accelerate the development of this transformative therapeutic modality.

References

Navigating the Membrane: A Comparative Guide to PROTAC Cell Permeability with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, redirecting the cell's own machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors, these bifunctional molecules act catalytically to induce degradation, offering potential for enhanced potency and durability.[1] However, the very nature of their structure—two distinct ligands joined by a linker—often results in large molecules with high polar surface area, characteristics that typically hinder their ability to cross the cell membrane.[2][3]

The linker is not merely a spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, ability to form a productive ternary complex, and crucially, its cell permeability.[4][5] This guide provides an objective comparison of how different linker compositions, primarily polyethylene glycol (PEG) versus alkyl chains, affect the cell permeability of PROTACs, supported by experimental data and detailed protocols to aid in rational degrader design.

Quantitative Comparison: Linker Composition and Permeability

The choice between a hydrophilic (e.g., PEG) and a hydrophobic (e.g., alkyl) linker involves a fundamental trade-off between aqueous solubility and cell permeability.[4] While PEG linkers can improve the solubility of often-hydrophobic PROTACs, alkyl linkers are thought to enhance passive diffusion across lipid membranes.[4] However, recent studies reveal a more complex relationship, where linker flexibility and the ability to form compact, folded conformations can shield polar groups and facilitate membrane passage.[2][3][6]

The following tables summarize experimental data illustrating the impact of linker composition on the physicochemical properties and permeability of various PROTACs.

Table 1: Impact of PEG Linker Length on Permeability of VH032-Based PROTACs

Compound Linker PAMPA Pₑ (x 10⁻⁶ cm/s)
7 2-unit PEG 0.6
8 3-unit PEG 0.03
9 4-unit PEG 0.006
15 1-unit PEG 0.005
16 2-unit PEG 0.002

Data compiled from a study on VH032-based PROTACs, demonstrating a trend of decreasing passive permeability with increasing PEG linker length in this specific series.[7][8]

Table 2: Permeability of Androgen Receptor (AR) PROTACs with Different Linkers and E3 Ligase Ligands

PROTAC AR Ligand E3 Ligand Linker Type PAMPA Pₑ (x 10⁻⁶ cm/s) Caco-2 Pₐₚₚ (A→B) (x 10⁻⁶ cm/s) Caco-2 Efflux Ratio
10 Ligand 1 VHL-based PEG-like BLQ 0.2 8.8
12 Ligand 2 VHL-based PEG-like BLQ 0.1 14.3
19 Ligand 4 Adamantyl Alkyl 2.3 ND ND

BLQ = Below Limit of Quantification; ND = Not Determined. This data highlights that while many PROTACs show low passive permeability in PAMPA, the linker and E3 ligase ligand structure significantly influence transport and efflux in cell-based Caco-2 assays.[9]

Table 3: Physicochemical and Permeability Properties of VHL-Recruiting PROTACs

PROTAC Linker Composition cLogP PAMPA Pₑ (x 10⁻⁶ cm/s) Permeability Category
1 Alkyl-ether 7.6 1.1 High
2 Alkyl-ether with amide 6.5 0.02 Low
3 Alkyl-ether with amide 6.6 0.01 Low
4 Piperazine-based 5.2 0.4 Medium-Low
5 Alkyl-ether 6.7 0.9 High
6 Alkyl-ether 6.8 0.7 Medium-High
7 Tertiary amine-containing 6.0 0.03 Low
8 Tertiary amine-containing 5.9 0.01 Low
9 PEG-like 3.5 0.01 Low

Permeability category is based on a combination of PAMPA data and a cell-based potency ratio. This study found that linkers allowing the PROTAC to fold and reduce its polar surface area resulted in higher cell permeability.[2][10]

Visualizing PROTAC Mechanisms and Evaluation

Understanding the biological action of PROTACs and the workflows used to evaluate them is crucial for their development. The following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_cell Inside the Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound POI Target Protein (POI) POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub Ubiquitin (Ub) E3_bound->Ub recruits Ub_POI Poly-ubiquitinated POI Ub->Ub_POI transfers to POI Proteasome 26S Proteasome Ub_POI->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades PROTAC_out PROTAC (Extracellular) PROTAC_out->PROTAC Cell Permeation

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare PROTAC Stock Solution (DMSO) B Prepare Dosing Solution (Dilute in Assay Buffer) A->B D Add Dosing Solution to Donor Compartment B->D C Culture Cells / Prepare Artificial Membrane Plate C->D F Incubate (e.g., 2-16 hours) D->F E Add Buffer to Acceptor Compartment E->F G Collect Samples from Donor & Acceptor Wells F->G H Quantify PROTAC Conc. (LC-MS/MS) G->H I Calculate Apparent Permeability (Papp) H->I J Rank Compounds & Inform Design I->J Data Interpretation

Caption: General experimental workflow for assessing PROTAC permeability.

Linker_Properties cluster_inputs Linker Physicochemical Properties cluster_mechanisms Key Permeability-Influencing Factors Lipophilicity Lipophilicity (e.g., Alkyl) Passive Passive Diffusion Lipophilicity->Passive Increases Hydrophilicity Hydrophilicity (e.g., PEG) Hydrophilicity->Passive Decreases Solubility Aqueous Solubility Hydrophilicity->Solubility Increases Flexibility Flexibility Folding Conformational Folding (Chameleon Effect) Flexibility->Folding Enables Rigidity Rigidity Rigidity->Folding Restricts Outcome Cell Permeability Passive->Outcome Contributes to Solubility->Outcome Indirectly affects (prevents aggregation) Folding->Outcome Increases by shielding polar surface area

Caption: Relationship between linker properties and cell permeability.

Experimental Protocols

Accurate assessment of a PROTAC's ability to cross the cell membrane is a critical step in development.[1] The most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more physiologically relevant model that includes active transport.[1][11]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay models passive transcellular permeability and is useful for early-stage screening.[11][12][13]

1. Compound Preparation:

  • Prepare a stock solution of the PROTAC compound (e.g., 10 mM in DMSO).[1]
  • Dilute the stock solution in a suitable buffer (e.g., PBS) to the final desired concentration. The final DMSO concentration should be kept below 1% to maintain membrane integrity.[1]

2. Assay Setup:

  • The assay uses a 96-well plate system with a donor (filter) plate and an acceptor plate.
  • The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.[13]
  • Add 300 µL of buffer to each well of the acceptor plate.[1]
  • Add 200 µL of the diluted PROTAC dosing solution to each well of the lipid-coated donor plate.[1]

3. Incubation:

  • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.[1]
  • Incubate the assembled plate at room temperature for 4-16 hours.[1]

4. Quantification:

  • After incubation, separate the donor and acceptor plates.
  • Determine the concentration of the PROTAC in the donor, acceptor, and initial dosing solutions using a validated analytical method, typically LC-MS/MS.[1][11]

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Pₐₚₚ or Pₑ) using the following equation[1]:
  • Pₐₚₚ (cm/s) = (Vₐ / (Area × time)) × -ln(1 - ([C]ₐ / [C]ₑq))
  • Where:
  • Vₐ is the volume of the acceptor well.
  • Area is the surface area of the filter membrane.
  • time is the incubation time in seconds.
  • [C]ₐ is the concentration of the PROTAC in the acceptor well.
  • [C]ₑq is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess passive diffusion, active transport, and efflux mechanisms.[11][14][15]

1. Cell Culture:

  • Culture Caco-2 cells on semipermeable filter supports in trans-well plates for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[14][15]
  • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[16]

2. Bidirectional Permeability Assay:

  • The assay is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).[11]
  • For A→B transport:
  • Gently wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).[1]
  • Add the PROTAC dosing solution to the apical (upper) compartment.[1]
  • Add fresh buffer to the basolateral (lower) compartment.[1]
  • Incubate at 37°C with gentle shaking.[1]
  • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.[1]
  • For B→A transport:
  • Add the PROTAC dosing solution to the basolateral compartment and fresh buffer to the apical compartment, collecting samples from the apical side.[1]

3. Quantification:

  • Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[11][17][18][19]

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions using the formula[11]:
  • Pₐₚₚ (cm/s) = (dQ/dt) / (A × C₀)
  • Where:
  • dQ/dt is the rate of permeation (mass per time).
  • A is the surface area of the membrane.
  • C₀ is the initial concentration in the donor chamber.
  • Calculate the efflux ratio[11]:
  • Efflux Ratio = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)
  • An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate of an efflux transporter.[11][14]

Protocol 3: Cellular Uptake Assay

This assay directly quantifies the amount of PROTAC that accumulates inside cells over time.[11]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, MCF7) in multi-well plates and allow them to adhere.[20][21]
  • Treat the cells with the PROTAC at a known concentration for various time points (e.g., 1, 4, 12, 24 hours).[20]

2. Cell Lysis:

  • After treatment, wash the cells thoroughly with ice-cold PBS to remove any extracellular PROTAC.[21]
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[11][21]
  • Collect the cell lysate.

3. Quantification:

  • Determine the concentration of the PROTAC in the lysate using LC-MS/MS.[11]
  • Measure the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the PROTAC amount to the cell mass.

4. Data Analysis:

  • The results are typically expressed as the intracellular concentration (e.g., in nM or pmol/mg protein) at each time point.[20]

Conclusion

The linker is a critical, multifaceted component in PROTAC design that requires careful optimization. The choice between a PEG-based or alkyl-based linker is not straightforward and involves balancing solubility, permeability, and the ability to form a productive ternary complex.[4][22] Experimental data suggests that simply increasing lipophilicity with alkyl linkers is not always the optimal strategy.[6] Instead, linkers that allow the PROTAC to adopt folded, compact conformations in the lipophilic environment of the cell membrane can effectively shield polar surface area and enhance permeability.[2][3][23] This "chameleon effect" is a key design principle for enabling these "beyond Rule of 5" molecules to achieve sufficient intracellular concentrations.[7] A multiparametric approach, utilizing a combination of predictive modeling and robust experimental assays like PAMPA and Caco-2, is essential for the rational design of cell-permeable and effective PROTAC degraders.[1][24]

References

Benchmarking the performance of (5-(Benzyloxy)pyridin-2-yl)methanol-derived compounds against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Pyridine-Derived Compounds Against Known PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including growth, proliferation, metabolism, and survival.[1][2] Its frequent dysregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[2] This has led to the development of numerous inhibitors targeting this pathway. Recently, pyridine-based scaffolds, such as those derived from (5-(Benzyloxy)pyridin-2-yl)methanol, have emerged as a promising class of compounds for developing novel PI3K/mTOR inhibitors. This guide provides a comparative analysis of the performance of these emerging compounds against established inhibitors, supported by experimental data and detailed methodologies.

As a representative class for this analysis, we will focus on N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, which incorporate a substituted pyridine core and have demonstrated potent dual inhibitory activity against PI3K and mTOR.

Performance Comparison of PI3K/mTOR Inhibitors

The inhibitory activity of the pyridine-derived compounds and known inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the biochemical potency of a representative pyridine-derived compound against various Class I PI3K isoforms and mTOR, in comparison to several well-established inhibitors that are either FDA-approved or have been extensively studied in clinical trials.[1][[“]][4][5][6]

Compound Name/ClassTypePI3Kα (IC50)PI3Kβ (IC50)PI3Kγ (IC50)PI3Kδ (IC50)mTOR (IC50)
Compound 17e Pyridine-DerivedLow nMLow nMLow nMLow nMLow nM
(N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide)Dual PI3K/mTOR Inhibitor
Omipalisib (GSK2126458) Known Inhibitor0.04 nM[7]---0.18 nM
Pictilisib (GDC-0941) Known Inhibitor3.3 nM3.3 nM3.3 nM1.9 nM17 nM
Copanlisib Known Inhibitor0.5 nM6.4 nM0.7 nM0.7 nM-
Alpelisib Known Inhibitor5 nM--250 nM-
Idelalisib Known Inhibitor2,100 nM1,700 nM820 nM2.5 nM-
Everolimus (RAD001) Known Inhibitor----~2 nM
Temsirolimus (CCI-779) Known Inhibitor----~2 nM

Note: "Low nM" for Compound 17e indicates potent inhibition at low nanomolar concentrations as reported in the source literature, though specific values for each isoform were not detailed in the provided snippets.[8] Some IC50 values for known inhibitors may vary slightly between different studies and assay conditions.

Experimental Protocols

The following are detailed methodologies for key in vitro kinase assays used to determine the inhibitory potency of the compounds.

In Vitro PI3K Kinase Assay

This assay measures the enzymatic activity of PI3K and the inhibitory potential of test compounds in a cell-free system.

Objective: To determine the IC50 value of a test compound for PI3K isoforms.

Materials:

  • Recombinant active PI3K enzymes (p110α/p85α, p110β/p85α, etc.)

  • Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP (either radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)

  • Test compounds (serially diluted)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

Procedure:

  • Prepare a mixture of the PI3K reaction buffer and the lipid substrate (PIP2).

  • Add serially diluted test compound or vehicle control (e.g., DMSO) to the wells of a 384-well plate.[9]

  • Add the recombinant PI3K enzyme to the wells containing the test compound and pre-incubate for approximately 10 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a predetermined time, typically 30-60 minutes.

  • Terminate the reaction according to the detection kit's instructions.

  • Add the detection reagents to measure the amount of ADP produced, which correlates with kinase activity. For example, in the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted into a luminescent signal.[9]

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay

This assay is designed to measure the kinase activity of the mTOR protein and the efficacy of its inhibitors.

Objective: To determine the IC50 value of a test compound for mTOR.

Materials:

  • Active mTOR protein

  • Inactive substrate protein (e.g., p70S6K or 4E-BP1)[10]

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT)

  • ATP

  • Test compounds (serially diluted)

  • SDS-PAGE and Western blotting reagents (phospho-specific antibodies for the substrate)

Procedure:

  • The kinase reaction is carried out in a buffer containing active mTOR, the inactive substrate protein, and varying concentrations of the test compound.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at 30°C for approximately 30 minutes to allow for phosphorylation of the substrate.[10]

  • The reaction is stopped by adding SDS-PAGE loading buffer.

  • The reaction products are separated by size using SDS-PAGE.

  • Proteins are then transferred to a PVDF membrane for Western blot analysis.

  • The membrane is probed with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K).

  • A secondary antibody conjugated to an enzyme (like HRP) is used for detection.

  • The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of substrate phosphorylation.

  • The IC50 value is calculated by comparing the phosphorylation levels in the presence of the inhibitor to the control.

Visualizations

PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation.[11][12][13] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to PIP3.[14] This leads to the activation of AKT, which in turn can activate mTORC1, a key complex that promotes protein synthesis and cell growth.[14][15]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Pyridine-Derived Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks Inhibitor_Screening_Workflow Start Start: Compound Library Assay_Prep Assay Preparation (Enzyme, Substrate, Buffer) Start->Assay_Prep Dispensing Dispense Compounds & Reagents to Plate Assay_Prep->Dispensing Incubation Incubation (Kinase Reaction) Dispensing->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response 'Hits' End Lead Compound Dose_Response->End

References

Safety Operating Guide

Proper Disposal of (5-(Benzyloxy)pyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1] Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous.[1][4][5]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of (5-(Benzyloxy)pyridin-2-yl)methanol waste must comply with all local, state, and federal regulations.[1][6] The recommended method is through a licensed waste disposal company, which will typically involve incineration.[2][4]

  • Waste Identification and Segregation :

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams.[1] It should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling :

    • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be chemically compatible and leak-proof.[2]

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • Ensure the container is kept tightly closed to prevent the release of vapors.[3]

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]

    • Complete all required waste disposal forms as per your institution's and local regulations.[2]

Under no circumstances should this chemical be disposed of down the drain. [3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Compatible Container B->C D Segregate from Incompatible Materials C->D E Store in a Designated, Well-Ventilated Area D->E F Keep Container Tightly Closed E->F G Contact Environmental Health & Safety (EHS) F->G H Complete Waste Disposal Documentation G->H I Licensed Waste Contractor Pickup & Incineration H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Benzyloxy)pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-(Benzyloxy)pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.